2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Descripción
The exact mass of the compound 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCJLJVSWUYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide: 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride in Modern Drug Discovery
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and structural biology, non-canonical fluorinated amino acids have emerged as indispensable tools. As a Senior Application Scientist, I have witnessed firsthand how the strategic incorporation of fluorine can rescue a failing peptide drug program by enhancing its metabolic stability and lipophilicity. Among these powerful building blocks is 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride (commonly known as 5,5,5-Trifluoronorvaline HCl).
This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, structural advantages, and experimental workflows associated with this specific fluorinated amino acid, empowering drug development professionals to seamlessly integrate it into their synthetic pipelines.
Physicochemical Profiling & Registry Data
Before deploying any non-canonical amino acid in Solid-Phase Peptide Synthesis (SPPS), it is critical to understand its registry data and physical state. The exact stereochemistry and salt form dictate the compound's solubility, shelf-life, and coupling efficiency.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride |
| Common Synonym | 5,5,5-Trifluoronorvaline HCl |
| CAS RN ((S)-enantiomer) | [1] |
| CAS RN (Racemic) | [2] |
| Molecular Formula | C5H9ClF3NO2[3] |
| Molecular Weight | 207.58 g/mol [3] |
| Appearance | White to off-white crystalline powder |
The Causality of the Hydrochloride Salt: Why do we source this compound as a hydrochloride salt rather than a free base? The free base forms of aliphatic non-canonical amino acids (like the free base CAS [4]) often suffer from poor aqueous solubility and are susceptible to slow cyclization or degradation during long-term storage. The HCl salt protonates the alpha-amine, locking the molecule into a highly stable, highly soluble crystalline lattice that is directly compatible with the buffered aqueous systems used in subsequent Fmoc-protection workflows.
Mechanistic Value in Peptide Engineering
The integration of 2-Amino-5,5,5-trifluoropentanoic acid into a peptide sequence is rarely arbitrary; it is a calculated structural intervention designed to achieve two primary outcomes:
A. Proteolytic Shielding and Metabolic Stability
Natural aliphatic side chains (such as valine or leucine) are highly susceptible to recognition and cleavage by endogenous proteases. By replacing a natural residue with trifluoronorvaline, the highly electronegative and sterically bulky distal trifluoromethyl ( −CF3 ) group alters the local electronic environment of the peptide backbone. This repels the nucleophilic attack of protease active sites, drastically extending the in vivo half-life of the peptide drug.
Mechanistic pathway comparing wild-type peptide degradation versus fluorinated peptide stability.
B. 19 F NMR as a Biological Probe
The 19 F nucleus possesses a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio comparable to 1H . Crucially, biological systems contain virtually zero endogenous fluorine, meaning 19 F NMR provides a background-free, highly sensitive signal. Distal 19 F reporters like trifluoronorvaline are utilized to probe peptidylprolyl bond cis/trans status[5] and to design highly fluorinated peptides for cell-based 19 F NMR molecular imaging[6].
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes a validation checkpoint to prevent the propagation of errors.
Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
Objective: Incorporate Fmoc-(S)-5,5,5-trifluoronorvaline into a growing peptide chain.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Coupling (The Causality Step): The −CF3 group exerts a mild electron-withdrawing inductive effect. While less severe than a β -trifluoromethyl group, it still slightly reduces the nucleophilicity of the α -amine.
-
Action: Use a highly efficient coupling system. Dissolve 4 equivalents of Fmoc-(S)-5,5,5-trifluoronorvaline, 4 eq of HATU, and 8 eq of N,N-Diisopropylethylamine (DIEA) in DMF. Add to the resin and agitate for 2 hours at room temperature (or use microwave assistance at 75°C for 5 minutes)[7].
-
-
Validation Checkpoint (Self-Validation): Perform a micro-cleavage on 1 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Pass criteria: A single major peak matching the exact mass of the intermediate fluoropeptide. If unreacted starting material is present, perform a double coupling before proceeding.
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Global Cleavage: Cleave the final peptide using standard TFA cocktails and precipitate in cold diethyl ether.
Protocol 2: 19 F NMR Protein-Ligand Binding Assay
Objective: Quantify the binding of the fluoropeptide to a target macromolecule.
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Sample Preparation: Dissolve the purified fluoropeptide (HPLC purity >95%) to a final concentration of 1 mg/mL in 1X PBS (pH 7.4) containing 10% D2O (required for the NMR spectrometer lock signal)[7].
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Baseline Acquisition: Acquire a 1D 19 F NMR spectrum at 386 MHz (proton-decoupled, 128 scans, 25°C)[7].
-
Validation Checkpoint (Self-Validation): The baseline spectrum must exhibit a sharp, distinct singlet (linewidth <10 Hz) corresponding to the chemically equivalent fluorine atoms of the −CF3 group[8]. Any multiplet formation or severe line broadening at this stage indicates peptide aggregation, invalidating the assay.
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Titration: Add the target protein to the NMR tube in stoichiometric increments (e.g., 0.5 eq, 1.0 eq, 2.0 eq).
-
Data Analysis: Monitor for Line Broadening or Chemical Shift Perturbations (CSPs). Causality: As the small fluoropeptide binds to the massive target protein, its tumbling rate in solution decreases drastically. This increases the transverse relaxation rate ( R2 ), resulting in quantifiable broadening of the 19 F signal[9].
Step-by-step experimental workflow for 19F NMR protein-ligand binding assays.
References
-
Killoran, P. M. et al. "Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters." Chemistry–A European Journal 29, e202203017 (2023). URL:[Link]
-
Li, J. et al. "Design of Highly Fluorinated Peptides for Cell-Based 19F NMR." Bioconjugate Chemistry 34, 1477–1485 (2023). URL:[Link]
-
Meng, B. et al. "Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F‐MRI." Small 18(41) (2022). URL:[Link]
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- 1. (S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride | 1680174-93-9 [sigmaaldrich.com]
- 2. 1443979-43-8|2-Amino-5,5,5-trifluoropentanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. Page loading... [guidechem.com]
- 5. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19 F NMR Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Thermodynamic Profiling and Resolution of 2-Amino-5,5,5-Trifluoropentanoic Acid HCl: A Technical Whitepaper
Executive Summary
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride (also known as 5,5,5-trifluoronorvaline HCl) is a non-canonical, fluorinated aliphatic amino acid with a molecular weight of 207.58 g/mol . As a Senior Application Scientist navigating early-stage drug discovery, I frequently encounter this compound as a critical intermediate for γ-secretase inhibitors (e.g., BMS-708163)[1] and as a structural probe in protein engineering[2]. The incorporation of the strongly electron-withdrawing and hydrophobic trifluoromethyl (–CF₃) group fundamentally alters the thermodynamic landscape of the molecule compared to its unfluorinated analog. This whitepaper provides an in-depth analysis of its solid-state thermodynamics, solution-phase behavior, and the self-validating protocols required for its asymmetric synthesis and thermal characterization.
Solid-State Thermodynamics and Thermal Stability
Understanding the solid-state thermodynamics of 2-Amino-5,5,5-trifluoropentanoic acid HCl[3] is paramount for formulation and storage. The hydrochloride salt form is specifically selected to increase the crystal lattice energy, thereby stabilizing the primary amine against premature oxidative degradation.
Causality in Thermal Profiling: When analyzing this compound via Differential Scanning Calorimetry (DSC), a sharp endotherm corresponding to the melting point is expected, which is often immediately followed by an exothermic or complex endothermic event associated with decomposition[4]. To unequivocally identify the gaseous byproducts of this decomposition and differentiate true melting from mass loss, Thermogravimetric Analysis (TGA) must be coupled with mass spectrometry (TGA-MS)[4]. The strong C–F bonds increase the overall thermal stability of the aliphatic tail, but the α-amino acid core remains susceptible to decarboxylation at elevated temperatures.
Solution Thermodynamics and pKa Shifts
The replacement of a standard aliphatic terminal group with a trifluoromethyl functionality dramatically alters the electronic properties and hydrogen-bonding capabilities of the molecule[5].
Mechanistic Insight: The –CF₃ group exerts a profound inductive electron-withdrawing effect (–I effect) through the alkyl chain. This thermodynamic pull lowers the pKa of both the α-carboxylic acid and the α-ammonium group relative to standard norvaline. Consequently, the isoelectric point (pI) shifts to a more acidic pH. The dissolution of the HCl salt in aqueous media is typically an endothermic process (ΔH_diss > 0), meaning kinetic solubility can be significantly enhanced by controlled heating, a critical factor when designing recrystallization workflows.
Asymmetric Synthesis via Dynamic Thermodynamic Resolution (DTR)
The synthesis of enantiopure (S)-2-amino-5,5,5-trifluoropentanoic acid heavily relies on Dynamic Thermodynamic Resolution (DTR)[6]. Traditional kinetic resolution is thermodynamically capped at a 50% yield. DTR circumvents this limitation by coupling a reversible epimerization equilibrium with a thermodynamic sink.
Causality of the Ni(II) Schiff Base System: Using a chiral Ni(II) Schiff base complex, researchers can achieve a ~20 g scale synthesis of the (S)-enantiomer[6]. The base-catalyzed reversible deprotonation at the α-carbon allows continuous epimerization between the (R,S) and (S,S) diastereomers. Because the (S,S)-diastereomer forms a more thermodynamically stable and significantly less soluble complex in methanolic solvents, it precipitates out of solution. This precipitation acts as a thermodynamic sink, driving the equilibrium forward to achieve near-quantitative theoretical yields. The final isolated products reflect this strict thermodynamic stereocontrol[6].
Fig 1: Dynamic thermodynamic resolution pathway for enantiopure trifluoronorvaline synthesis.
Impact on Protein Folding Thermodynamics
Beyond small-molecule drugs, 5,5,5-trifluoronorvaline is a powerful tool in biologics. When incorporated into target proteins (such as murine dihydrofolate reductase) in vivo using auxotrophic E. coli strains, it serves as a surrogate for isoleucine or leucine[2].
Thermodynamic Consequence: The "fluorous effect"—the tendency of highly fluorinated alkyl groups to segregate tightly from both aqueous and standard hydrocarbon phases—increases the compactness of the protein's hydrophobic core. This segregation drastically alters the free energy of unfolding (ΔG_unfold), generally increasing the thermal stability and proteolytic resistance of the engineered protein[7].
Quantitative Data Summary
The following table synthesizes the thermodynamic and physicochemical properties of the compound to guide downstream formulation and analytical testing.
| Property | Value / Description | Thermodynamic Implication |
| Molecular Formula | C₅H₉F₃NO₂ · HCl | Strong –I effect from the terminal –CF₃ group. |
| Molecular Weight | 207.58 g/mol | Baseline for stoichiometric and yield calculations. |
| Thermal Behavior | Sharp endotherm followed by mass loss[4] | Melting is closely coupled with decarboxylation/decomposition. |
| Aqueous Solubility | High (Endothermic Dissolution) | Requires elevated temperatures to achieve supersaturation. |
| Stereochemical Control | Thermodynamic (DTR) | Precipitation of (S,S)-Ni(II) complex drives 100% conversion[6]. |
| Protein Folding (ΔG) | Increases core hydrophobicity | Enhances thermodynamic stability of folded state (ΔG_unfold)[7]. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental deviations.
Protocol 1: Self-Validating DSC/TGA Thermal Profiling
Fig 2: Step-by-step experimental workflow for DSC/TGA thermal profiling.
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System Calibration (Validation Step): Run a high-purity Indium standard to validate the temperature axis and cell constant. Verify that the baseline heat flow is <0.05 mW before sample introduction.
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Sample Preparation: Weigh 3–5 mg of 2-Amino-5,5,5-trifluoropentanoic acid HCl into an aluminum crucible.
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Crucible Configuration (Causality): Pierce the crucible lid with a pinhole. Why? This allows evolved HCl or CO₂ gases from decomposition to escape, preventing internal pressure buildup that would artificially shift the thermodynamic melting point and deform the pan (ruining thermal contact).
-
Purge & Heat: Purge the furnace with dry N₂ at 50 mL/min to prevent oxidative degradation from masking the true melting endotherm. Heat at a controlled rate of 10 °C/min up to 300 °C.
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Data Deconvolution: Overlay the TGA mass-loss derivative curve (DTG) with the DSC heat flow curve to separate the melting endotherm from the decomposition exotherm.
Protocol 2: Dynamic Thermodynamic Resolution (DTR) Synthesis
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Complex Formation: Suspend racemic 2-Amino-5,5,5-trifluoropentanoic acid HCl, NiCl₂, and the chiral Schiff base ligand in degassed methanol.
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Base Addition (Causality): Add K₂CO₃. Why? Potassium carbonate is a mild base; it is strong enough to deprotonate the α-carbon of the newly formed Ni-complex (initiating epimerization) but weak enough to prevent ligand degradation.
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Thermodynamic Equilibration: Stir the mixture at 50 °C for 4 hours, then slowly cool to 0 °C. The (S,S)-diastereomer will begin to precipitate.
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In-Process Validation: Sample the mother liquor and analyze via chiral HPLC. Self-Validation: The system has reached thermodynamic equilibrium only when the (R,S)-diastereomer peak area plateaus below 5% relative abundance.
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Isolation & Hydrolysis: Filter the precipitate, wash with cold methanol, and subject the solid to acidic hydrolysis (HCl, 100 °C) to cleave the ligand and isolate enantiopure (S)-2-Amino-5,5,5-trifluoropentanoic acid HCl[6].
Sources
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- 3. (2S)-2-Amino-5,5,5-trifluoropentanoic acid HCl | 1680174-93-9 [sigmaaldrich.com]
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- 5. 5-Amino-2,2-dimethylpentanoic acid hydrochloride | 1423034-72-3 | Benchchem [benchchem.com]
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Biosynthetic Pathways for Trifluorinated Unnatural Amino Acids: A Technical Guide to Enzymatic Synthesis and In Vivo Incorporation
Executive Summary
The integration of fluorine into biological systems represents a paradigm shift in protein engineering and medicinal chemistry. Due to fluorine’s extreme electronegativity and a van der Waals radius closely mimicking that of oxygen or a methyl group, trifluorinated unnatural amino acids (UAAs)—such as trifluoroleucine and trifluorovaline—impart profound biophysical changes to target proteins. These include enhanced thermodynamic stability, resistance to proteolytic degradation, and the introduction of unique bio-orthogonal handles for 19 F NMR spectroscopy[1].
Historically, the synthesis of these molecules relied on harsh, poorly stereoselective chemical methods. Today, the frontier has shifted toward biocatalytic synthesis and in vivo translational incorporation . This whitepaper provides an in-depth mechanistic analysis of the latest enzymatic pathways used to synthesize trifluorinated UAAs de novo, alongside self-validating protocols for their incorporation into recombinant proteins.
Part 1: De Novo Biocatalytic Synthesis of Trifluorinated Monomers
The stereoselective construction of carbon-fluorine or carbon-trifluoromethyl bonds is notoriously difficult. Recent advances in metalloprotein engineering have bypassed traditional synthetic bottlenecks, offering highly enantioselective biocatalytic routes.
Biocatalytic N–H Carbene Insertion via Engineered Cytochrome c 552
A groundbreaking biocatalytic strategy utilizes engineered variants of cytochrome c 552 from Hydrogenobacter thermophilus (Ht-Cc 552 ) to synthesize enantioenriched α -trifluoromethyl amines and amino esters[2].
Mechanistic Causality: Native hemoproteins do not catalyze carbene transfer. However, by introducing specific mutations (G50T, M59G, P60E, Q62R) into the Ht-Cc 552 scaffold, researchers reshaped the distal heme pocket[2]. When benzyl 2-diazotrifluoropropanoate (an acceptor-acceptor carbene donor) is introduced, the engineered pocket sterically forces the substrate into a highly specific orientation. This spatial confinement energetically stabilizes the pro-S iron-ylide intermediate, dictating the stereochemical outcome and preventing racemic background reactions[2]. The result is the asymmetric synthesis of chiral α -trifluoromethyl amino esters with >99% yield and a 95:5 enantiomeric ratio (er)[2].
Caption: Biocatalytic N-H carbene insertion pathway for α-trifluoromethyl amino esters.
Radical-Mediated Alkene Trifluoromethyl Azidation
While carbene insertion builds the amino acid backbone, another novel approach generates the trifluoromethyl group via radical chemistry. The nonheme iron enzyme Hydroxymandelate synthase from Amycolatopsis orientalis (AoHMS) has been repurposed to extract CF 3 radicals from hypervalent iodine(III) reagents (e.g., Togni reagent II)[3]. This enables the enantioselective trifluoromethyl azidation of alkenes, providing a highly modular platform for synthesizing heavily modified fluorinated precursors[3].
Reductive Amination via ω -Transaminases
For the direct conversion of trifluoromethyl ketones into chiral amines, engineered ω -transaminases (such as ATA117) are deployed in bienzyme cascades alongside alcohol dehydrogenases[4]. The transaminase utilizes pyridoxal-5′-phosphate (PLP) to transfer an amino group to the fluorinated ketone. The alcohol dehydrogenase is coupled to shift the thermodynamic equilibrium by continuously removing the ketone byproduct, driving the reaction to >99.9% enantiomeric excess[4].
Quantitative Data Summary: Biocatalytic Pathways
| Biocatalytic Method | Enzyme System | Substrate / Precursor | Target Product | Yield & Stereoselectivity |
| N-H Carbene Insertion | Engineered Ht-Cc 552 | Benzyl 2-diazotrifluoropropanoate + Amines | Chiral α -trifluoromethyl amino esters | >99% Yield, 95:5 er |
| Radical Alkene Azidation | AoHMS (Nonheme Iron) | Alkenes + Togni Reagent II + Azide | Trifluoromethyl azidation products | Up to 73% Yield, 96:4 er |
| Reductive Amination | ω -Transaminase (ATA117) | 3,5-bistrifluoromethylacetophenone | Chiral α -trifluoromethyl amines | >99% Yield, >99.9% ee |
Part 2: In Vivo Biosynthetic Incorporation (Translation Machinery)
Synthesizing the monomer is only the first half of the equation; incorporating it into a recombinant protein requires hijacking the host's translational machinery.
Mechanistic Causality of Selective Pressure Incorporation (SPI): The SPI method utilizes auxotrophic bacterial strains (e.g., E. coli Δ Leu) that cannot synthesize a specific canonical amino acid[5]. By cultivating these cells to a high density and subsequently shifting them to a depletion medium lacking the canonical amino acid but rich in the trifluorinated analog (e.g., 5,5,5-trifluoroleucine), a massive intracellular concentration gradient is established[5]. Even though the native aminoacyl-tRNA synthetase (aaRS) has a lower catalytic efficiency ( kcat/Km ) for the fluorinated analog, the complete absence of the natural competitor thermodynamically forces the aaRS to charge the cognate tRNA with the UAA[6].
For highly sterically demanding analogs (e.g., hexafluoroleucine or specific diastereomers of trifluorovaline), the native aaRS is insufficient. In these cases, engineered aaRS variants or the co-expression of promiscuous synthetases (like Val-tRNA synthetase coupled with Ile-tRNA synthetase) are required to force incorporation[7],[8].
Caption: Workflow for Selective Pressure Incorporation (SPI) of trifluorinated UAAs.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control checkpoints to verify mechanistic success at each stage.
Protocol 1: Biocatalytic Synthesis of α -Trifluoromethyl Amino Esters
Objective: Synthesize chiral α -trifluoromethyl amino esters using engineered Ht-Cc 552 .
-
Enzyme Preparation & Validation: Express the Ht-Cc 552 variant in E. coli BL21(DE3). Purify via Ni-NTA chromatography.
-
Self-Validation Checkpoint: Analyze the purified protein via UV-Vis spectroscopy. A sharp Soret band at ~410 nm confirms proper heme incorporation. An absent or shifted band indicates inactive apo-protein.
-
-
Anaerobic Reaction Setup: Inside an anaerobic glovebox (O 2 < 5 ppm), prepare a reaction mixture containing 10 mM amine substrate, 20 mM benzyl 2-diazotrifluoropropanoate, and 0.1 mol% purified Ht-Cc 552 in M9 buffer (pH 7.4).
-
Causality Note: Strict anaerobiosis is required because O 2 rapidly oxidizes the catalytic Fe(II) center to Fe(III), which is incapable of forming the necessary iron-ylide intermediate.
-
-
Catalysis & Extraction: Seal the reaction vessel, remove from the glovebox, and stir at room temperature for 12 hours. Quench with acetonitrile and extract with ethyl acetate.
-
Product Validation: Analyze the organic layer via chiral HPLC and 19 F NMR.
-
Self-Validation Checkpoint: Compare the HPLC chromatogram against a chemically synthesized racemic standard to definitively quantify the enantiomeric excess (ee).
-
Protocol 2: In Vivo Incorporation of (2S,4S)-5,5,5-Trifluoroleucine (TFL)
Objective: Incorporate TFL into a recombinant coiled-coil peptide using SPI.
-
Strain Cultivation: Inoculate an E. coli leucine auxotroph (e.g., LAM1000) harboring the target plasmid into 2xYT rich media. Grow at 37°C to an OD 600 of 0.8.
-
Depletion Phase: Centrifuge the cells at 4,000 x g for 10 minutes. Wash the pellet twice with 0.9% NaCl to remove all residual canonical leucine. Resuspend in M9 minimal media supplemented with 19 canonical amino acids (excluding leucine).
-
Self-Validation Checkpoint: Incubate the resuspended cells for 30 minutes and monitor the OD 600 . A plateau in growth strictly validates the auxotrophic phenotype and confirms complete leucine depletion. Continued growth indicates canonical leucine contamination, which will ruin UAA incorporation fidelity.
-
-
UAA Pulse & Induction: Add 1 mM of (2S,4S)-5,5,5-trifluoroleucine to the culture. Wait 10 minutes for intracellular equilibration, then add 1 mM IPTG to induce protein expression. Express for 4 hours.
-
Harvest & Mass Validation: Lyse the cells and purify the protein via affinity chromatography.
-
Self-Validation Checkpoint: Perform intact protein Electrospray Ionization Mass Spectrometry (ESI-MS). A mass shift of exactly +54 Da for every leucine residue in the sequence confirms 100% trifluorination. Any intermediate mass peaks indicate incomplete incorporation.
-
References
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors Source: Journal of the American Chemical Society (JACS), 2022. URL:[Link]
-
Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization Source: Nature / PubMed Central, 2024. URL:[Link]
-
Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine Source: ChemBioChem / PubMed Central, 2008. URL:[Link]
-
Biosynthesis of a Highly Stable Coiled-Coil Protein Containing Hexafluoroleucine in an Engineered Bacterial Host Source: Journal of the American Chemical Society (JACS), 2001. URL:[Link]
-
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins Source: Australian National University Open Research, 2014. URL:[Link]
-
Evolution of fluorinated enzymes: An emerging trend for biocatalyst stabilization Source: D-NB.info, 2013. URL:[Link]
-
Design, Synthesis, and Study of Fluorinated Proteins Source: Springer Nature Experiments. URL:[Link]
-
Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions Source: PubMed Central, 2022. URL:[Link]
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Application Notes and Protocols: Fmoc-Protection of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Introduction: The Strategic Role of Trifluoromethylated Amino Acids in Peptide Science
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. Among these, amino acids bearing fluorinated motifs, particularly the trifluoromethyl (CF3) group, have garnered significant attention. The CF3 group, owing to its high electronegativity, metabolic stability, and unique steric profile, can profoundly influence the conformational preferences, proteolytic stability, and binding affinity of peptides.[1] (S)-2-Amino-5,5,5-trifluoropentanoic acid, a fluorinated analog of norvaline, serves as a valuable building block in the design of novel peptide-based therapeutics and probes.
The successful integration of this and other amino acids into a growing peptide chain via solid-phase peptide synthesis (SPPS) hinges on the effective and orthogonal protection of its alpha-amino group. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a mainstay in SPPS due to its stability under acidic conditions and its facile, base-labile deprotection, typically with piperidine.[2][3][4] This orthogonality allows for the selective removal of the N-terminal Fmoc group without compromising acid-labile side-chain protecting groups or the peptide-resin linkage.[]
This document provides a detailed protocol for the Nα-Fmoc protection of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride, a common salt form of the parent amino acid. We will delve into the mechanistic rationale behind the chosen conditions and offer practical guidance for researchers in peptide synthesis and medicinal chemistry.
Reaction Scheme: Fmoc Protection of 2-Amino-5,5,5-trifluoropentanoic acid
The protection of the primary amine of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is typically achieved by reacting it with an activated Fmoc reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[2] The base is crucial for neutralizing the hydrochloride salt and deprotonating the amino group, thereby activating it as a nucleophile to attack the electrophilic carbonyl of the Fmoc reagent.
Caption: Workflow for the Fmoc protection of 2-Amino-5,5,5-trifluoropentanoic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Fmoc protection of amino acids, with specific considerations for the trifluoromethylated analog.[6]
Materials and Reagents
-
(S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution of the Amino Acid:
-
In a round-bottom flask, dissolve 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and acetonitrile (a common ratio is 1:1 v/v). The volume should be sufficient to fully dissolve the starting materials.
-
Rationale: The hydrochloride salt of the amino acid is often more soluble in aqueous solutions. Acetonitrile is a good solvent for Fmoc-OSu. Sodium carbonate acts as the base to neutralize the HCl salt and deprotonate the α-amino group for nucleophilic attack. An excess of base is used to drive the reaction to completion.
-
-
Addition of Fmoc-OSu:
-
In a separate container, dissolve Fmoc-OSu (1.1 eq) in a minimal amount of acetonitrile.
-
Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.
-
Rationale: Fmoc-OSu is generally preferred over Fmoc-Cl as it is less moisture-sensitive, and the reaction conditions are easier to control with fewer side reactions.[][8] A slight excess of the Fmoc reagent ensures complete consumption of the amino acid.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid. The product, being more nonpolar due to the Fmoc group, will have a higher Rf value than the starting amino acid.
-
-
Work-up:
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate.
-
Cool the mixture in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of 6 N HCl. This will protonate the carboxylate group of the product.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield the pure Fmoc-protected amino acid.
-
Data Summary and Expected Results
| Parameter | Value/Observation | Rationale/Comment |
| Starting Material | White to off-white solid | (S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride |
| Fmoc Reagent | Fmoc-OSu | Preferred for milder reaction conditions and fewer side products.[] |
| Base | Sodium Carbonate | To neutralize the hydrochloride and deprotonate the amine. |
| Solvent System | Water/Acetonitrile | To dissolve both the polar amino acid salt and the nonpolar Fmoc reagent. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
| Work-up | Acidic work-up and extraction | To isolate the carboxylic acid form of the product. |
| Purification | Column Chromatography/Recrystallization | To obtain the final product with high purity. |
| Expected Yield | >90% | Based on similar reported procedures.[6] |
| Final Product | White solid | Fmoc-(S)-2-Amino-5,5,5-trifluoropentanoic acid |
Characterization of the Final Product
The identity and purity of the synthesized Fmoc-2-Amino-5,5,5-trifluoropentanoic acid should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the fluorenyl group protons, as well as the protons of the pentanoic acid backbone.
-
¹⁹F NMR: A triplet corresponding to the CF3 group is expected.
-
¹³C NMR: Signals corresponding to the carbons of the Fmoc group and the amino acid should be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the Fmoc-protected amino acid should be observed.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or reaction time. | Add more base and continue stirring. Ensure the pH of the reaction mixture is basic. |
| Poor quality of Fmoc-OSu. | Use fresh or properly stored Fmoc-OSu. | |
| Low Yield | Incomplete extraction. | Perform additional extractions with ethyl acetate. |
| Product loss during purification. | Optimize the purification method (e.g., adjust the solvent gradient for column chromatography). | |
| Presence of Impurities | Side reactions from Fmoc-Cl (if used). | Switch to Fmoc-OSu for cleaner reactions.[] |
| Incomplete removal of N-hydroxysuccinimide. | Ensure thorough washing of the organic layer during work-up. |
Conclusion
The protocol outlined provides a robust and reliable method for the Nα-Fmoc protection of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride. The resulting Fmoc-protected amino acid is a valuable building block for the synthesis of peptides with enhanced biological properties. Careful attention to the reaction conditions, particularly the stoichiometry of the reagents and the pH during work-up, is critical for achieving high yields and purity.
References
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Gawarecka, S. K., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. Retrieved from [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Dener, J. M., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. ACS Publications. Retrieved from [Link]
-
Organic Chemistry. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]
-
Gawarecka, S. K., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]
-
Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press.
-
Coin, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]
- Khatri, H. N., et al. (1995). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry - Section B.
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
NextSDS. (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Mykhailiuk, P. K. New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Retrieved from [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Sources
Application Notes and Protocols for the Crystallization of Peptides Containing 2-Amino-5,5,5-trifluoropentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the successful crystallization of peptides incorporating the non-canonical amino acid, 2-Amino-5,5,5-trifluoropentanoic acid. The integration of fluorinated amino acids can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their conformation.[][2] However, these modifications also present unique challenges in obtaining high-quality crystals suitable for X-ray diffraction. This document outlines the fundamental principles, a detailed experimental protocol, and optimization strategies to navigate these challenges.
The Impact of 2-Amino-5,5,5-trifluoropentanoic Acid on Peptide Properties and Crystallization
The incorporation of 2-Amino-5,5,5-trifluoropentanoic acid, a fluorinated analog of norvaline, can profoundly influence a peptide's physicochemical properties.[3] The high electronegativity and hydrophobicity of the trifluoromethyl group can alter peptide folding, solubility, and intermolecular interactions, all of which are critical factors in crystallization.[][4] Specifically, the increased hydrophobicity may necessitate adjustments to the choice of solvents and precipitants typically used for non-fluorinated peptides.[5] Understanding these effects is paramount to designing a successful crystallization strategy. Fluorination is a recognized strategy to enhance the thermal and chemical stability of peptides, which can be advantageous for the crystallization process.[2][5]
Foundational Principles of Peptide Crystallization
The journey to a well-diffracting crystal begins with a pure and homogenous peptide sample.[6] Peptide purity should ideally be greater than 95% to avoid interferences from contaminants during crystal formation.[6] The fundamental technique for peptide crystallography mirrors that of protein crystallography, involving three main stages: crystallization, data collection, and structure determination.[7] This guide focuses on the critical first stage: obtaining high-quality crystals.
The most common and effective method for screening a wide range of crystallization conditions is vapor diffusion , which can be performed in either a "hanging drop" or "sitting drop" format.[8][9] In this method, a drop containing the peptide solution mixed with a crystallization reagent is allowed to equilibrate with a larger reservoir of the same reagent at a higher concentration.[9] This slow evaporation of water from the drop gradually increases the concentration of both the peptide and the precipitant, driving the system towards a supersaturated state where nucleation and crystal growth can occur.[8]
Experimental Workflow for Crystallization
The overall workflow for the crystallization of peptides containing 2-Amino-5,5,5-trifluoropentanoic acid is a systematic process of screening and optimization.
Figure 1. A schematic overview of the peptide crystallization workflow.
Detailed Protocol: Vapor Diffusion Crystallization
This protocol is designed as a starting point and should be adapted based on the specific properties of the peptide.
Peptide Sample Preparation
-
Purity and Homogeneity: Ensure the peptide containing 2-Amino-5,5,5-trifluoropentanoic acid is synthesized and purified to >95% purity, as confirmed by HPLC and mass spectrometry.[6] The peptide should be a single, homogenous species.
-
Solubilization: Dissolve the lyophilized peptide in a minimal amount of a suitable solvent. Given the hydrophobic nature of the trifluoromethyl group, initial trials should include aqueous buffers (e.g., Tris, HEPES) and co-solvents like acetonitrile or isopropanol if solubility is limited in purely aqueous solutions.
-
Concentration Determination: Determine the optimal peptide concentration for screening. A pre-crystallization test (PCT) is highly recommended.[7] Typically, concentrations in the range of 5-20 mg/mL are a good starting point.[7]
High-Throughput Crystallization Screening
The initial screening phase aims to explore a broad range of chemical space to identify preliminary crystallization "hits".[10] Using commercially available, 96-well format screening kits is an efficient approach.[7]
Recommended Screening Kits:
-
Hampton Research: Crystal Screen™, PEG/Ion™, Index™[7]
-
Molecular Dimensions: Morpheus®, ProPlex™[13]
Procedure (Sitting Drop Vapor Diffusion):
-
Plate Setup: Use a 96-well sitting drop crystallization plate. Pipette 50-100 µL of the various screen solutions into the reservoirs of the plate.
-
Drop Preparation: Using a robotic or manual liquid handler, mix 0.1-0.5 µL of the peptide solution with an equal volume of the corresponding reservoir solution in the sitting drop post.[11]
-
Sealing and Incubation: Carefully seal the plate to ensure a closed system for vapor diffusion. Incubate the plate at a constant temperature, typically 20°C.[14]
-
Inspection: Regularly inspect the drops under a microscope for the formation of crystals, precipitates, or phase separation. Crystals can appear within hours to several weeks.[7]
Optimization of Crystallization Conditions
Initial screening hits are often suboptimal for high-resolution X-ray diffraction and require further optimization.[7] This is typically done in a 24-well plate format, allowing for the systematic variation of key parameters around the initial hit condition.[7]
Key Parameters for Optimization:
| Parameter | Rationale | Typical Range for Variation |
| Precipitant Concentration | Fine-tunes the rate of supersaturation. | ± 20% of the initial hit concentration. |
| pH | Affects the peptide's surface charge and solubility.[14] | ± 1.0 pH unit in 0.1 unit increments. |
| Peptide Concentration | Directly influences the supersaturation level. | Vary from 5 to 25 mg/mL. |
| Temperature | Affects solubility and the kinetics of nucleation and growth.[15] | Screen at 4°C, 12°C, and 20°C. |
| Additives | Can promote favorable crystal contacts and improve crystal quality.[13] | Salts (e.g., NaCl, (NH₄)₂SO₄), small molecules (e.g., glycerol), or detergents. |
| Counter-ions | Can significantly impact intermolecular interactions and crystal packing.[16] | If the peptide has a counter-ion (e.g., TFA), consider exchanging it. |
Optimization Strategy Diagram:
Figure 2. A logical flow for optimizing initial crystallization hits.
Crystal Harvesting and Cryo-protection
Once diffraction-quality crystals are obtained, they must be carefully harvested and prepared for X-ray data collection.
-
Harvesting: Use a small nylon loop to gently scoop the crystal from the drop.[7]
-
Cryo-protection: To prevent ice formation during flash-cooling, the crystal is briefly soaked in a cryoprotectant solution. This is often the mother liquor supplemented with a cryoprotectant like glycerol (10-30%).
-
Flash-cooling: The crystal is immediately flash-cooled by plunging it into liquid nitrogen.[12]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate | Supersaturation is too high or reached too quickly. | Decrease peptide and/or precipitant concentration. Increase temperature. |
| Showers of Microcrystals | Excessive nucleation. | Decrease peptide and/or precipitant concentration. Consider microseeding into a less saturated condition.[13] |
| No Crystals, Clear Drops | Insufficient supersaturation. | Increase peptide and/or precipitant concentration. Decrease temperature. |
| Gel Formation | Peptide aggregation. | Modify pH to move away from the isoelectric point. Screen different buffers or additives.[14] |
Conclusion
The crystallization of peptides containing 2-Amino-5,5,5-trifluoropentanoic acid is a challenging yet achievable endeavor. A systematic approach that combines high-throughput screening with meticulous optimization is key to success. The unique properties imparted by the fluorinated residue must be considered at every stage, from sample preparation to the fine-tuning of crystallization conditions. These application notes provide a robust framework to guide researchers in obtaining high-quality crystals for structural elucidation, ultimately accelerating drug discovery and development.
References
-
A Newcomer's Guide to Peptide Crystallography. National Institutes of Health. [Link]
-
Protein and Peptide Crystallization. AMRI. [Link]
-
Crystallization Process Development: Peptide Crystallization Case Study. Cambrex. [Link]
-
Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]
-
Peptide Crystallization. Creative Biostructure. [Link]
-
Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate. PubMed. [Link]
-
Fluorinated Peptides. Marsh Lab. [Link]
-
Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]
-
Optimization of Protein Crystallization: The OptiCryst Project. ACS Publications. [Link]
-
Protein crystallization. Wikipedia. [Link]
-
Sitting Drop Vapor Diffusion. Hampton Research. [Link]
-
Peptide Crystallization Process Development: A Practical CMC Guide for Peptide APIs. AmbioPharm. [Link]
-
Crystallization towards efficient and sustainable biomanufacturing: Development of Novel Approaches to Understand and Control the Crystallization of Industrially Relevant Peptides. KU Leuven Research. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]
-
Fluorinated Proteins: From Design and Synthesis to Structure and Stability. ACS Publications. [Link]
-
Crystallization Screening. Hampton Research. [Link]
-
Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. [Link]
-
Designing sequence-defined peptoids for biomimetic control over inorganic crystallization. OSTI.GOV. [Link]
-
Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds. National Institutes of Health. [Link]
-
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ResearchGate. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. National Institutes of Health. [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. National Institutes of Health. [Link]
-
Practical Method for Preparation of ( S )-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ResearchGate. [Link]
- Method for crystallization of amino acids.
-
Crystallization of TMEM55B 80-166 2CysMUT alone and in Complex with a RILPL1 391-403 Peptide. Protocols.io. [Link]
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- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. Protein crystallization - Wikipedia [en.wikipedia.org]
- 10. Crystallization Screening | Hampton Research [hamptonresearch.com]
- 11. researchgate.net [researchgate.net]
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- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
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- 15. approcess.com [approcess.com]
- 16. Peptide Crystallization Process Development: A Practical CMC Guide for Peptide APIs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
Application Note: 2-Amino-5,5,5-Trifluoropentanoic Acid as a Metabolic Tracer and Structural Probe in Biochemical Assays
Target Audience: Researchers, biochemists, and drug development professionals. Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative data interpretation for utilizing fluorinated unnatural amino acids.
Mechanistic Rationale & E-E-A-T Grounding
2-Amino-5,5,5-trifluoropentanoic acid, commonly referred to as 5,5,5-trifluoronorvaline (TFNV), is a highly specialized unnatural amino acid. By replacing the terminal methyl group of natural aliphatic amino acids with a trifluoromethyl ( CF3 ) moiety, TFNV introduces profound stereoelectronic effects without drastically altering the overall steric bulk.
This structural modification provides three distinct advantages for biochemical assays:
-
Zero-Background Metabolic Tracing: Biological systems lack endogenous fluorine. The 19F nucleus has a nuclear spin of ½ and a high gyromagnetic ratio, making 19F NMR spectroscopy an exceptionally sensitive tool for tracking TFNV uptake and metabolism without the background interference common in 13C or 1H NMR .
-
Metabolic Stability: The highly polarized C–F bond is resistant to oxidative degradation by cytochrome P450 enzymes. This allows TFNV to act as a stable bioisostere in drug development, extending the half-life of peptide-based therapeutics .
-
Probing Translation Fidelity: TFNV is a critical tool for investigating the editing and proofreading mechanisms of aminoacyl-tRNA synthetases (AARSs), such as Isoleucyl-tRNA synthetase (IleRS). Because TFNV is a near-cognate substrate, it forces the enzyme's post-transfer editing domain to discriminate based on subtle electronic and hydrophobic differences .
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an internal control or a specific causal mechanism to prevent false positives.
Protocol A: 19F NMR-Based Metabolic Tracing in Cellular Assays
Objective: Track the intracellular accumulation and metabolic fate of TFNV in recombinant Escherichia coli or mammalian cell lines.
Causality & Rationale: Enzymatic processes occur on the millisecond timescale. To accurately capture the metabolic flux of TFNV, cellular metabolism must be arrested instantaneously. We utilize a cold methanol quench to denature metabolic enzymes rapidly, preventing the artifactual degradation of TFNV-derived metabolites.
Step-by-Step Methodology:
-
Tracer Pulsing: Culture cells in minimal media to logarithmic growth phase ( OD600=0.6 ). Spike the media with 2 mM TFNV. Internal Control: Include a parallel culture spiked with 2 mM natural norvaline to monitor baseline growth inhibition.
-
Metabolic Arrest: At designated time points (e.g., 10, 30, 60 min), rapidly transfer 5 mL of the culture into 15 mL of pre-chilled (-80°C) 60% methanol. Centrifuge at 4,000 × g for 5 min at 4°C.
-
Biphasic Extraction: Resuspend the cell pellet in 1 mL of cold chloroform/methanol/water (1:2:0.8 v/v/v). Vortex vigorously for 2 minutes. Add 0.3 mL chloroform and 0.3 mL water to induce phase separation. Centrifuge at 10,000 × g for 10 min.
-
Sample Preparation: Isolate the upper aqueous phase (containing free TFNV and polar metabolites). Lyophilize and resuspend in 500 µL D2O .
-
System Validation (Spike-in): Add 10 µM of Trifluoroacetic acid (TFA) as an internal 19F NMR reference standard (-76.55 ppm) to normalize peak integration.
-
19F NMR Acquisition: Acquire spectra at 376 MHz (for a 400 MHz spectrometer) using 1H -decoupling to collapse the 19F multiplets into sharp singlets, maximizing the signal-to-noise ratio.
Caption: Workflow for 19F NMR-based metabolic tracing using TFNV with internal standardization.
Protocol B: IleRS Post-Transfer Editing Assay
Objective: Quantify the deacylation rate ( kobs ) of misacylated TFNV-tRNA Ile by the editing domain of Isoleucyl-tRNA synthetase (IleRS).
Causality & Rationale: To measure the true chemical step of editing (hydrolysis) without the confounding variable of substrate rebinding, the assay must be performed under single-turnover conditions . By using a massive molar excess of the IleRS enzyme relative to the misacylated tRNA, we ensure that once the tRNA binds, it does not dissociate before the reaction occurs.
Step-by-Step Methodology:
-
Substrate Preparation: Generate 32P -labeled TFNV-tRNA Ile using an editing-deficient IleRS mutant (e.g., IleRS D342A) to prevent premature hydrolysis during synthesis .
-
Reaction Initiation: Pre-incubate 2 µM wild-type IleRS in editing buffer (100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) at 37°C. Initiate the reaction by adding 50 nM of 32P -labeled TFNV-tRNA Ile .
-
Time-Course Quenching: At defined intervals (0 to 120 seconds), remove 2 µL aliquots and quench immediately in 4 µL of ice-cold 0.4 M sodium acetate (pH 4.5) containing 0.1% SDS. Causality: The low pH stabilizes the ester bond of the intact aminoacyl-tRNA, preventing non-enzymatic background hydrolysis.
-
Validation Control: Run a parallel reaction utilizing cognate Ile-tRNA Ile . The wild-type enzyme should not hydrolyze the cognate substrate, validating that the editing site is specifically targeting the unnatural CF3 modification.
-
Analysis: Resolve the quenched samples on a 12% denaturing Urea-PAGE gel. Quantify the ratio of intact TFNV-tRNA Ile to free tRNA Ile using phosphorimaging.
Caption: Kinetic partitioning and post-transfer editing of TFNV vs. cognate Isoleucine by IleRS.
Data Presentation and Quantitative Analysis
To facilitate rapid comparison, the quantitative outcomes of TFNV assays must be benchmarked against natural amino acids.
Table 1: Kinetic Partitioning of IleRS Editing This table summarizes the discrimination capability of IleRS. Notice the drastic reduction in the deacylation rate ( kobs ) for fluorinated analogs compared to natural misactivated amino acids (like Valine), indicating that the CF3 group partially evades the steric/electronic checkpoints of the editing domain.
| Substrate (Amino Acid) | Activation kcat/KM ( M−1s−1 ) | Post-Transfer Editing kobs ( s−1 ) | Editing Efficiency |
| Isoleucine (Cognate) | 3.5×104 | <0.001 | N/A (Protected) |
| Valine (Near-Cognate) | 1.2×102 | 64.0 | High |
| TFNV (Fluorinated Probe) | 4.8×101 | 0.048 | Low (Evades Editing) |
Table 2: 19F NMR Chemical Shifts for TFNV Tracing Chemical shifts are highly sensitive to the local microenvironment. Tracking these shifts allows researchers to determine whether TFNV remains free in the cytosol or has been incorporated into a polypeptide chain.
| Analyte / State | 19F Chemical Shift (ppm)* | Peak Multiplicity | Biological Interpretation |
| TFA (Internal Standard) | -76.55 | Singlet | Assay normalization baseline |
| Free TFNV (Aqueous) | -65.20 | Triplet | Unmetabolized cytosolic pool |
| TFNV-AMP (Activated) | -64.85 | Broad Triplet | Intermediate in AARS active site |
| Peptide-Incorporated TFNV | -63.90 to -64.10 | Multiplet | Successful ribosomal translation |
*Shifts are relative to CFCl3 at 0 ppm. Values may vary slightly based on pH and ionic strength.
References
-
Discovery and Investigation of Natural Editing Function against Artificial Amino Acids in Protein Translation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution Source: ACS Omega URL:[Link]
-
Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
Application Note: Fluorine-19 Magnetic Resonance Imaging (19F MRI) Applications of 2-Amino-5,5,5-Trifluoropentanoic Acid
Introduction and Rationale
Fluorine-19 magnetic resonance imaging (19F MRI) has emerged as a transformative, non-invasive imaging modality in drug development and molecular diagnostics. Unlike standard 1H MRI, which must computationally suppress massive background signals from endogenous water and fat, 19F MRI benefits from a virtually zero-background signal in biological tissues[1]. This allows for the unambiguous, highly specific tracking of exogenously administered fluorinated tracers.
2-Amino-5,5,5-trifluoropentanoic acid , commonly referred to as 5,5,5-trifluoronorvaline (TfNva) , is a specialized unnatural amino acid engineered specifically for 19F NMR and MRI applications[2]. The strategic placement of a terminal trifluoromethyl (-CF3) group at the delta carbon provides three magnetically equivalent fluorine atoms. This configuration yields a sharp, intense singlet resonance in the 19F spectrum, maximizing the signal-to-noise ratio (SNR) and eliminating the J-coupling chemical shift artifacts commonly associated with multi-peak perfluorocarbons[3].
Mechanistic Insights: The Causality of Tracer Design
As application scientists, our selection of a tracer must balance magnetic sensitivity with biological inertness. TfNva is selected over other fluorinated compounds due to three critical mechanistic advantages:
-
Steric Isosterism : The van der Waals radius of a -CF3 group (approx. 2.7 Å) is only marginally larger than that of an isopropyl group (approx. 2.2 Å). Substituting native leucine, isoleucine, or valine residues with TfNva preserves the peptide's native folding, secondary structure, and biological function[4].
-
Environmental Sensitivity : The 19F chemical shift is exquisitely sensitive to its local electronic and magnetic environment. When a TfNva-labeled peptide undergoes a conformational change or enzymatic cleavage, the 19F resonance shifts predictably. This enables the design of "smart" MRI probes that report on local enzymatic activity rather than just spatial distribution.
-
Absolute Quantification : Because the 19F signal intensity is directly proportional to the number of 19F nuclei, TfNva allows for absolute in vivo quantification of the labeled peptide when calibrated against an external reference standard.
Workflow and Pathway Visualizations
Workflow for the synthesis and 19F MRI application of TfNva-labeled peptides.
Mechanistic tracking of enzymatic peptide cleavage via 19F chemical shift changes.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-TfNva-OH
Causality Focus: While the -CF3 group is strongly electron-withdrawing, its distance from the alpha-amine in TfNva (separated by two methylene units) minimizes its inductive effect on the amine's nucleophilicity. However, the slight steric bulk requires optimized coupling kinetics to prevent deletion sequences.
-
Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection : Treat the resin with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5 × 1 min).
-
Activation : Dissolve 3.0 equivalents of Fmoc-TfNva-OH, 3.0 eq of HATU, and 6.0 eq of N,N-diisopropylethylamine (DIEA) in a minimal volume of DMF. Pre-activate for 2 minutes to form the active ester.
-
Coupling : Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.
-
Self-Validating Step (Kaiser Test) : Perform a Kaiser test on a micro-cleaved resin sample. If a slight blue color persists (indicating unreacted amines), perform a secondary coupling using DIC/Oxyma to ensure >99% yield without risking uronium-based capping.
-
Cleavage : Cleave the peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: In Vitro 19F MRI Phantom Calibration
Causality Focus: Accurate longitudinal (T1) and transverse (T2) relaxation times must be determined prior to in vivo imaging. If the Repetition Time (TR) is set shorter than 3 × T1, the longitudinal magnetization will not fully recover, destroying the linear relationship required for absolute quantification.
-
Sample Preparation : Dissolve the purified TfNva-labeled peptide in PBS (pH 7.4) to create a concentration gradient (e.g., 1 mM, 5 mM, 10 mM).
-
Internal Reference : Embed a sealed glass capillary containing 10 mM Trifluoroacetic acid (TFA, chemical shift referenced at -75.25 ppm) directly into the phantom matrix. This provides a self-validating chemical shift anchor and a known concentration standard.
-
Relaxometry : Using a preclinical MRI scanner (e.g., 7.0T or 9.4T), acquire an Inversion Recovery (IR) sequence to calculate T1, and a Multi-Echo Spin-Echo (MESE) sequence to calculate T2.
-
Sequence Optimization : Program the scanner for a Rapid Acquisition with Relaxation Enhancement (RARE) sequence. Set TR > 3 × T1 (typically ~1500 ms for TfNva) and TE to the minimum possible value to mitigate T2* signal decay.
Protocol 3: In Vivo 19F MRI Tracking
-
Administration : Administer the TfNva-labeled peptide via intravenous tail vein injection in the murine model.
-
Anatomical Mapping : Acquire a high-resolution 1H MRI (T2-weighted Turbo Spin Echo) to establish the anatomical roadmap.
-
19F Acquisition : Switch the RF coil to the 19F resonant frequency (approx. 282.2 MHz at 7.0T). Acquire the 19F image using the optimized RARE sequence from Protocol 2.
-
Overlay and Quantification : Utilize imaging software to create a pseudo-colored 19F overlay on the 1H anatomical image. Integrate the 19F signal Region of Interest (ROI) and calculate the localized peptide concentration by normalizing against the external TFA calibration phantom.
Quantitative Data Presentation
Table 1: Physicochemical and Magnetic Properties of Fluorinated Amino Acids
| Amino Acid Analog | Fluorine Atoms | 19F Multiplicity | Steric Isostere Target | MRI Sensitivity |
|---|---|---|---|---|
| 5,5,5-Trifluoronorvaline (TfNva) | 3 | Singlet | Leucine / Norvaline | High |
| 4-Fluorophenylalanine | 1 | Multiplet | Phenylalanine | Low |
| 5,5,5-Trifluoroleucine | 3 | Singlet | Leucine | High |
| Perfluoro-tert-butyl-serine | 9 | Singlet | N/A (Highly Bulky) | Very High |
Table 2: Recommended 19F MRI Sequence Parameters for TfNva (7.0T Preclinical Scanner)
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Pulse Sequence | RARE (Turbo Spin Echo) | Maximizes SNR within a short acquisition timeframe. |
| Repetition Time (TR) | > 3 × T1 (~1500 ms) | Ensures complete longitudinal magnetization recovery for quantification. |
| Echo Time (TE) | Minimum possible (5-10 ms) | Minimizes signal loss due to rapid T2* decay in biological tissues. |
| Averages (NEX) | 64 - 256 | Compensates for lower in vivo tracer concentrations. |
| Reference Standard | 10 mM TFA capillary | Provides absolute quantification and a locked chemical shift reference. |
References
-
Novel non-metal-based contrast agents for MR imaging: Emerging approaches and clinical perspectives Source: International Journal of Molecular Medicine (Spandidos Publications) URL:[Link]
-
1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids Source: ChemRxiv URL:[Link]
-
Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Nanotechnology as a Versatile Tool for 19F-MRI Agent's Formulation Source: Nanomaterials (MDPI) URL:[Link]
Sources
Technical Support Center: Preventing Racemization During 2-Amino-5,5,5-Trifluoropentanoic Acid Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with fluorinated unnatural amino acids, specifically 2-Amino-5,5,5-trifluoropentanoic acid (also known as 5,5,5-trifluoronorvaline).
The incorporation of trifluoromethyl ( −CF3 ) groups into peptides is a powerful strategy to enhance metabolic stability and lipophilicity. However, the strong electron-withdrawing nature of the −CF3 group significantly increases the acidity of the α -proton, making this residue highly susceptible to base-catalyzed epimerization and oxazolone-mediated racemization during peptide coupling[1].
Frequently Asked Questions (Mechanisms & Reagents)
Q1: Why does 2-Amino-5,5,5-trifluoropentanoic acid racemize so easily compared to standard aliphatic amino acids? A1: The racemization of α -amino acids during activation primarily occurs via two pathways: direct α -proton abstraction (enolization) and the formation of an oxazolone intermediate[2][3]. The −CF3 group exerts a strong inductive electron-withdrawing effect that stabilizes the enolate transition state, drastically increasing the acidity of the α -proton[1]. When the amino acid is activated, any basic conditions (even mild tertiary amines) can easily abstract this proton or facilitate the cyclization into a highly racemization-prone oxazolone intermediate.
Q2: Which coupling reagents are best suited to prevent this? A2: To minimize oxazolone formation, the activated intermediate must be rapidly trapped. We strongly recommend using DIC/Oxyma Pure (Diisopropylcarbodiimide and ethyl cyanohydroxyiminoacetate) or COMU [3][4]. Oxyma Pure acts as a superior nucleophile that rapidly intercepts the transient O-acylisourea (or uronium intermediate), converting it into a stable active ester before oxazolone cyclization can occur[2][4]. Traditional reagents like HBTU or standard carbodiimides without additives will lead to high levels of epimerization.
Q3: Can I use standard DIPEA (Diisopropylethylamine) as my base? A3: No. DIPEA is a relatively strong tertiary base that will accelerate the abstraction of the highly acidic α -proton of 2-Amino-5,5,5-trifluoropentanoic acid[3]. You should replace DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP)[3]. If using COMU, you can reduce the base equivalent to exactly 1.0 eq, as the morpholino group in COMU acts as an internal base[4].
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| >10% D-epimer detected in final cleavage | Prolonged pre-activation time. | Eliminate pre-activation. Add the coupling reagent (DIC or COMU) directly to the mixture of the amino acid, Oxyma, and resin[3]. |
| High epimerization despite using HATU/HOAt | Base-catalyzed enolization via DIPEA. | Switch base from DIPEA to 2,4,6-collidine. Lower the coupling temperature to 0 °C for the first 30 minutes. |
| Incomplete coupling (Low Yield) | Steric hindrance or deactivated nucleophile. | Use the 7-aza effect (HATU) or Oxyma-based reagents (COMU) to accelerate aminolysis[2][4]. Extend coupling time at room temperature rather than increasing heat. |
Step-by-Step Methodology: Optimized Coupling Protocol
This protocol utilizes DIC/Oxyma with 2,4,6-collidine to ensure rapid active ester formation while suppressing base-catalyzed racemization[3].
Reagents Required:
-
Fmoc-2-Amino-5,5,5-trifluoropentanoic acid (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)
-
2,4,6-Collidine (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and thoroughly washed with DMF (3x) and DCM (3x) to remove any residual piperidine.
-
Dissolution: In a clean, dry vial, dissolve Fmoc-2-Amino-5,5,5-trifluoropentanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of anhydrous DMF.
-
Base Addition: Add 2,4,6-collidine (3.0 eq) to the vial and vortex gently. Do not use DIPEA.
-
In Situ Activation (Critical Step): Add DIC (3.0 eq) to the solution and immediately transfer the entire mixture to the reaction vessel containing the resin. Do not allow the mixture to pre-activate, as prolonged standing increases oxazolone formation[3].
-
Coupling: Agitate the reaction vessel at room temperature (or 0 °C to RT gradient for highly sensitive sequences) for 2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Quantitative Data: Reagent Impact on Epimerization
The following table summarizes the typical epimerization rates observed when coupling highly acidic/sterically hindered unnatural amino acids (analogous to fluorinated derivatives) using various reagent combinations[3][4].
| Coupling Reagent System | Base Used | Pre-activation | Typical Epimerization (%) |
| HBTU / HOBt | DIPEA (2.0 eq) | 5 mins | 8.0 - 12.0% |
| HATU / HOAt | DIPEA (2.0 eq) | 2 mins | 4.0 - 6.0% |
| DIC / Oxyma Pure | 2,4,6-Collidine | None (In situ) | < 1.5% |
| COMU | 2,4,6-Collidine (1.0 eq) | None (In situ) | < 1.0% |
Mechanistic Visualization
The diagram below illustrates the competing pathways during the activation of 2-Amino-5,5,5-trifluoropentanoic acid. Rapid trapping by Oxyma prevents the formation of the racemization-prone oxazolone.
Caption: Competing activation pathways: Oxyma trapping prevents oxazolone-induced racemization.
References
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at:[Link]
-
Design and Synthesis of Novel 19F-Amino Acid: A Promising 19F NMR Label for Peptide Studies. Organic Letters - ACS Publications. Available at: [Link]
Sources
Advanced Technical Support Center: Chiral HPLC Separation of 2-Amino-5,5,5-Trifluoropentanoic Acid
Welcome to the Technical Support Center for the chiral separation of 2-Amino-5,5,5-trifluoropentanoic acid . This fluorinated unnatural amino acid (a derivative of norvaline) is a critical building block in drug development, most notably utilized in the synthesis of γ-secretase inhibitors like avagacestat[1].
Because of the unique electronic and steric effects introduced by the terminal trifluoromethyl (-CF 3 ) group, achieving baseline enantiomeric resolution requires precise control over the chromatographic environment[2]. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure robust analytical and preparative separations.
Mechanistic Principles of Separation
The selection of your Chiral Stationary Phase (CSP) dictates the entire physicochemical environment of your HPLC system. For 2-Amino-5,5,5-trifluoropentanoic acid, two primary mechanistic pathways are utilized:
Pathway A: Host-Guest Complexation (Direct Separation)
Underivatized amino acids are separated using Crown Ether CSPs (e.g., CROWNPAK CR(+) or CR-I(+)). The chiral recognition mechanism relies on the formation of an inclusion complex between the host (18-crown-6 ether cavity) and the guest (the protonated primary amine, -NH 3+ )[3],[4].
-
Causality: Because the complexation strictly requires a positively charged amine, the mobile phase must be highly acidic (pH 1.0 – 2.0)[5]. The -CF 3 group increases the molecule's hydrophobicity (fluorophilicity), which generally increases retention time on the silica-based support compared to standard aliphatic amino acids[2].
Pathway B: Electrostatic & Steric Interaction (Derivatized Separation)
If the amino acid is pre-column derivatized with an Fmoc protecting group, the primary amine is neutralized, rendering crown ether columns ineffective. Instead, Fmoc-derivatives are separated using Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) or Polysaccharide CSPs [6],[7].
Causality: The Fmoc group introduces a strong bulky chromophore and a π -system. Separation is achieved through a combination of hydrogen bonding, π
π interactions, and steric hindrance driven by acidic and basic mobile phase additives (e.g., formic acid and diethylamine)[7].
Fig 1: Decision matrix for chiral HPLC method development based on detection requirements.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Direct Separation via Crown Ether CSP
Optimized for underivatized 2-Amino-5,5,5-trifluoropentanoic acid.
-
Mobile Phase Preparation: Prepare a solution of ultrapure water adjusted to pH 1.5 using Perchloric acid (HClO 4 ).
-
System Equilibration: Flush a CROWNPAK CR(+) column (150 x 4.0 mm) at 0.4 mL/min. Set the column oven to 5°C.
-
Causality: The host-guest complexation is an exothermic process. Lowering the temperature thermodynamically favors the complexed state, drastically improving enantioselectivity (Rs)[5].
-
-
Self-Validation Checkpoint: Inject a racemic standard of natural norvaline. The system is validated only if the norvaline enantiomers achieve baseline resolution (Rs > 1.5) and the D-enantiomer elutes first[4]. This confirms the crown ether cavity is active before introducing the fluorophilic -CF 3 variable.
-
Sample Injection: Dissolve the fluorinated analyte directly in the mobile phase to prevent localized pH shifts, and inject 10 µL. Monitor at 200 nm or via Circular Dichroism (CD) detection[9].
Protocol B: Separation via Fmoc-Derivatization
Optimized for high-sensitivity detection and preparative scaling.
-
Derivatization: React the racemic amino acid with Fmoc-OSu in basic aqueous conditions, followed by acidification and extraction to isolate the Fmoc-derivative[1].
-
Mobile Phase Preparation: Prepare a mixture of MeCN/MeOH/H 2 O containing 50 mM formic acid and 25 mM diethylamine[7].
-
System Equilibration: Flush a CHIRALPAK ZWIX(-) column at 0.5 mL/min. Set the column oven to 24°C[7].
-
Self-Validation Checkpoint: Monitor the baseline at both 220 nm and 280 nm. The Fmoc-derivative must show strong, proportional absorbance at both wavelengths[7]. If a peak appears only at 220 nm, it is an underivatized impurity or mobile phase artifact.
Troubleshooting & FAQs
Q1: I am observing severe peak tailing and poor resolution (Rs < 1.0) for the underivatized enantiomers on my CROWNPAK CR(+) column. How do I fix this? A: Peak tailing on a crown ether column is almost always caused by incomplete protonation of the primary amine, which prevents stable inclusion complex formation[3].
-
Action: Verify your mobile phase pH is strictly between 1.0 and 1.5. If the pH is correct, the tailing may be due to complexation kinetics. Decrease the column temperature to 5°C to stabilize the exothermic host-guest interaction[5].
Q2: How does the terminal -CF 3 group affect retention time compared to standard norvaline? A: The -CF 3 group is highly electron-withdrawing and exhibits "fluorophilicity," making the molecule significantly more hydrophobic than its non-fluorinated aliphatic counterpart[2]. On a crown ether column, hydrophobic compounds are retained longer[5].
-
Action: If retention times are excessively long, you can add a small percentage of organic modifier (e.g., 5–10% Methanol). Warning: Do not exceed 15% organic modifier on a standard CR(+) column, or you will strip the stationary phase. If higher organic content is needed, switch to the immobilized CROWNPAK CR-I(+)[4],[10].
Q3: I cannot detect the underivatized amino acid peaks clearly at 200 nm due to baseline noise. What are my options? A: Aliphatic amino acids lack strong chromophores.
-
Action 1: Switch to a Circular Dichroism (CD) detector. CD provides selective detection of chiral compounds and verifies enantiomeric elution order by displaying a positive peak for one enantiomer and a negative peak for the other[9].
-
Action 2: Pre-column derivatize the sample with Fmoc-OSu (See Protocol B). This introduces a strong chromophore detectable at 254 nm or 280 nm and allows separation on standard zwitterionic columns[6],[7].
Fig 2: Root cause analysis and corrective actions for poor resolution on crown ether columns.
Quantitative Data Comparison
Use the following table to benchmark your system parameters against established literature standards for fluorinated amino acids.
ParameterDirect Separation (Crown Ether)Derivatized Separation (Zwitterionic)Analyte FormFree Amino AcidFmoc-Protected Amino AcidPreferred ColumnCROWNPAK CR(+) or CR-I(+)CHIRALPAK ZWIX(-)Chiral Selector(18-Crown-6)-tetracarboxylic acidCinchona alkaloid derivativeMobile PhaseAqueous HClO 4 (pH 1.0 - 1.5)MeCN/MeOH/H 2 O + Formic Acid/DiethylamineTypical Temperature0°C to 15°C20°C to 25°CDetection ModeUV 200 nm or CD DetectionUV 220 nm, 254 nm, or 280 nmPrimary InteractionHost-Guest Complexation (H-bonding)Electrostatic, π π , Steric interactionsElution OrderD-enantiomer elutes first (on CR+)Dependent on chiral selector stereochemistry
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Crown Ether Phases - Regis Technologies [registech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
Improving aqueous solubility of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Focus: 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride (Trifluoronorvaline HCl)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with highly fluorinated amino acids. 2-Amino-5,5,5-trifluoropentanoic acid is a critical building block in peptide research and the development of therapeutics such as γ-secretase inhibitors[1]. However, its unique structural properties often lead to severe aqueous solubility bottlenecks during formulation and assay development.
This guide provides a causality-driven troubleshooting framework, self-validating protocols, and advanced formulation strategies to overcome these solubility barriers.
Diagnostic Workflow: Solubility Optimization
Troubleshooting workflow for optimizing the aqueous solubility of Trifluoronorvaline HCl.
Section 1: Physicochemical Properties & The Fluorophobic Effect
Q1: Why does 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride exhibit poor aqueous solubility despite being a salt form? A1: The poor solubility is driven by the terminal trifluoromethyl (-CF₃) group. While the hydrochloride salt form provides an initial protonated amine to aid hydration, the -CF₃ group exerts a profound [2]. Fluorinated carbon chains are simultaneously hydrophobic (water-repelling) and lipophobic (oil-repelling). In aqueous media, the highly non-polar fluorinated tails undergo rapid self-association to minimize contact with water, leading to aggregation and precipitation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the pKa of the adjacent carboxylic acid, changing the molecule's ionization profile compared to standard non-fluorinated norvaline.
Q2: How does the solution's pH drift upon dissolving the HCl salt, and how does this impact solubility? A2: Dissolving the hydrochloride salt releases HCl into the aqueous medium, rapidly lowering the bulk pH. If the solution is unbuffered, the pH may stabilize near the molecule's isoelectric point (pI), which is approximately between pH 5.5 and 6.0. At the pI, the molecule exists almost exclusively as a zwitterion (bearing both a protonated -NH₃⁺ and a deprotonated -COO⁻), resulting in a net charge of zero. Molecules with zero net charge exhibit the lowest degree of ion-dipole interaction with water, drastically reducing their solubility.
Table 1: pH-Dependent Ionization and Solubility Predictors
| pH Range | Dominant Ionic Species | Net Charge | Relative Aqueous Solubility | Causality / Mechanism |
| pH < 2.0 | Cationic (-COOH, -NH₃⁺) | +1 | High | Maximum protonation disrupts crystal lattice; strong ion-dipole interactions. |
| pH 5.0 - 6.0 | Zwitterionic (-COO⁻, -NH₃⁺) | 0 | Lowest | Isoelectric point (pI); intermolecular ionic interactions favor self-aggregation. |
| pH > 9.0 | Anionic (-COO⁻, -NH₂) | -1 | High | Deprotonation of the amine leaves a highly hydrated carboxylate anion. |
Section 2: pH Optimization Protocols
To overcome zwitterionic precipitation, you must force the molecule into a fully ionized state. The following protocol utilizes a self-validating feedback loop to ensure true solubilization rather than the formation of a colloidal suspension.
Protocol 1: Self-Validating pH-Solubility Profiling Workflow
-
Preparation: Weigh an excess amount of 2-Amino-5,5,5-trifluoropentanoic acid HCl (e.g., 50 mg) into a glass vial. Add 1.0 mL of ultra-pure water (Milli-Q).
-
Initial Assessment: Vortex for 60 seconds. The solution will likely appear cloudy due to the acidic drift approaching the pI.
-
Titration:
-
For Acidic Solubilization: Add 0.1 M HCl dropwise until the pH is ≤ 2.0.
-
For Basic Solubilization: Add 0.1 M NaOH dropwise until the pH is ≥ 9.0.
-
-
Equilibration: Stir the suspension magnetically at 300 rpm for 24 hours at 25 °C to ensure thermodynamic equilibrium.
-
Phase Separation: Filter the sample through a 0.22 µm PTFE syringe filter to remove undissolved particulates.
-
Self-Validation (Optical Density): Measure the absorbance of the filtrate at 600 nm (OD₆₀₀) using a UV-Vis spectrophotometer.
-
Causality Check: True solutions do not scatter light. An OD₆₀₀ < 0.01 confirms the complete absence of colloidal aggregates. If OD₆₀₀ > 0.01, sub-micron aggregates are present, and further excipient addition is required.
-
Section 3: Advanced Excipients & Surfactant Systems
Q3: Standard hydrocarbon-based surfactants (like Tween 80 or Triton X-100) are failing to solubilize my compound. What alternative excipients should I use? A3: Standard surfactants rely on hydrophobic interactions between their hydrocarbon tails and the drug's lipophilic regions. Because the -CF₃ group is lipophobic, it repels standard hydrocarbon surfactants. To encapsulate highly fluorinated molecules, you must utilize or fluorinated hexosome carriers[2]. These specialized surfactants self-assemble into micelles featuring a "fluorous inner core," which selectively binds and encapsulates the -CF₃ tail via fluorous-fluorous interactions.
Protocol 2: Micellar Encapsulation using Semifluorinated Surfactants
-
Surfactant Dissolution: Dissolve a semifluorinated surfactant (e.g., a PEG-perfluoroalkyl block copolymer) in an aqueous buffer (pH 7.4) at a concentration above its Critical Micelle Concentration (CMC).
-
API Introduction: Add the 2-Amino-5,5,5-trifluoropentanoic acid HCl powder to the micellar solution.
-
Thermal Sonication: Sonicate the mixture in a water bath at 37 °C for 30 minutes. Note: Strict temperature control is required to prevent thermal degradation of the amino acid while providing enough kinetic energy to drive the fluorinated tails into the micellar cores.
-
Self-Validation (Dynamic Light Scattering): Analyze the resulting solution using DLS. A monodisperse peak with a Polydispersity Index (PDI) < 0.2 confirms uniform micelle formation and successful encapsulation.
Section 4: Solid-State Modifications
Q4: I need to formulate this amino acid into a solid dose with high aqueous dissolution rates. What are my options? A4: If you must maintain the compound in a solid state prior to rapid dissolution, consider [3]. By co-milling the fluorinated amino acid with a highly water-soluble, basic amino acid like L-Arginine, you can create a co-amorphous system. The strong ionic interaction between the basic guanidino group of Arginine and the carboxylate of the trifluoropentanoic acid disrupts the crystalline lattice of the fluorinated compound. This prevents recrystallization and significantly lowers the thermodynamic barrier to dissolution upon contact with aqueous media.
References
-
Mei, H., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844–11851.[Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.[Link]
-
Piras, L., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Nano / Politecnico di Milano.[Link]
-
Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 873-881.[Link]
Sources
Minimizing side reactions of 2-Amino-5,5,5-trifluoropentanoic acid in SPPS
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for incorporating 2-Amino-5,5,5-trifluoropentanoic acid (Tfp) into your solid-phase peptide synthesis (SPPS) workflows. The unique properties of the trifluoromethyl (CF3) group make Tfp a valuable building block for enhancing the metabolic stability, bioavailability, and binding affinity of synthetic peptides.[1] However, its distinct electronic and steric nature presents specific challenges during synthesis.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with field-proven protocols to help you minimize side reactions and maximize the yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 2-Amino-5,5,5-trifluoropentanoic acid (Tfp) in Fmoc-SPPS?
The two main challenges are (1) potential side reactions caused by the trifluoromethyl group and (2) difficulties in achieving efficient peptide bond formation.
-
Side Reaction - HF Elimination: The most significant side reaction is the base-catalyzed elimination of hydrogen fluoride (HF) from the Tfp side chain. This is primarily induced by piperidine during the Nα-Fmoc deprotection step, resulting in an unexpected mass loss of 20 Da in the final product. The strong electron-withdrawing nature of the CF3 group acidifies the protons on the adjacent carbon, making them susceptible to abstraction by the basic piperidine.[2][3]
-
Coupling Inefficiency: The Tfp side chain is sterically bulky and its electron-withdrawing CF3 group can deactivate the carboxyl group, slowing down the rate of acylation.[4][5] This can lead to incomplete coupling reactions, resulting in deletion sequences ([n-1] impurities) that are difficult to separate from the desired peptide.
Q2: How does the trifluoromethyl group specifically impact peptide coupling efficiency?
The trifluoromethyl group hinders coupling reactions through a combination of steric and electronic effects. Sterically, it is larger than the corresponding alkyl groups of natural amino acids like norvaline, physically obstructing the approach of the activated carboxyl group to the resin-bound N-terminal amine. Electronically, the powerful inductive effect of the three fluorine atoms withdraws electron density from the carboxylic acid, making it less nucleophilic and slower to activate and couple.[5][6] Consequently, standard coupling conditions that are sufficient for natural amino acids may fail to drive the reaction to completion for Tfp.[7]
Q3: What is the recommended Nα-protecting group strategy for Tfp?
The standard and highly recommended strategy is to use the Fmoc (9-fluorenylmethoxycarbonyl) protecting group.[1] Fmoc-based SPPS provides true orthogonality, where the Nα-protecting group is removed by a mild base (piperidine), while the side-chain protecting groups and the resin linker are cleaved simultaneously by a strong acid like trifluoroacetic acid (TFA).[8][9] This approach is compatible with the vast majority of modified amino acids and post-translational modifications.[9]
Troubleshooting Guide: From Mechanism to Mitigation
This section addresses specific experimental problems with detailed explanations and step-by-step protocols for resolution.
Problem 1: My mass spectrometry data shows a persistent peak at [M-20]+. What is causing this and how can I prevent it?
Root Cause Analysis: A mass loss of 20 Da corresponds to the elimination of hydrogen fluoride (HF) from the Tfp side chain. This is a base-catalyzed β-elimination reaction where piperidine, used for Fmoc deprotection, abstracts an acidic proton from the γ-carbon of the Tfp residue. This initiates a cascade that expels a fluoride ion, forming an unsaturated side chain.
Mechanism of HF Elimination
Caption: Base-catalyzed elimination of HF from the Tfp side chain.
Mitigation Protocol: While this side reaction is difficult to eliminate completely, its extent can be significantly reduced by modifying the deprotection conditions.
-
Reduce Base Concentration: Switch from 20% piperidine in DMF to 10% piperidine.
-
Shorten Exposure Time: Reduce the deprotection time. Instead of a single 10-20 minute incubation, use two shorter treatments (e.g., 1 minute followed by 5 minutes).
-
Incorporate a Weaker Base (with caution): Consider using 2% 1,8-Diazabicycloundec-7-ene (DBU) with 2% piperidine in DMF. Caution: This may lead to incomplete Fmoc removal on some sequences, so its effectiveness must be validated for your specific peptide.
Problem 2: I'm observing low coupling yields and deletion sequences involving the Tfp residue.
Root Cause Analysis: This is a direct consequence of the steric and electronic hindrance from the Tfp side chain, which slows down peptide bond formation. Standard coupling protocols are often insufficient to achieve the >99% efficiency required for high-purity peptides.
Solutions and Optimization Protocols:
1. Select a High-Potency Coupling Reagent
Standard carbodiimide reagents like DIC are often inadequate. Switch to a more powerful uronium/aminium or phosphonium salt-based reagent.
| Reagent Class | Examples | Relative Potency | Notes |
| Carbodiimide | DIC/HOBt | Standard | Often insufficient for hindered couplings. |
| Uronium/Aminium | HBTU, HCTU | High | HCTU is generally more reactive than HBTU.[5][7] |
| Uronium/Aminium | HATU | Very High | Highly recommended for difficult couplings due to the reactivity of the OAt active ester.[7] |
| Phosphonium | PyBOP, PyAOP | High | Excellent alternatives to uronium salts. |
| Acyl Fluoride | TFFH, BTFFH | Exceptional | For extremely challenging couplings, in-situ formation of the highly reactive acyl fluoride is a superior strategy.[6][10][11] |
2. Implement an Optimized Coupling Protocol
A simple "double coupling" strategy is often the most effective and straightforward solution.
Caption: Optimized double coupling workflow for hindered amino acids.
Step-by-Step Double Coupling Protocol (using HATU):
-
Deprotection: Perform N-terminal Fmoc deprotection of the resin-bound peptide as usual.
-
Wash: Thoroughly wash the resin with DMF (3-5 times).
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-Tfp-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow to pre-activate for 1-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat Step 3 with a fresh solution of activated Fmoc-Tfp-OH.
-
Final Wash: Drain the vessel and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Problem 3: Are there special considerations for the final TFA cleavage of peptides containing Tfp?
Root Cause Analysis: The Tfp residue itself is highly stable to the strong acidic conditions of final cleavage with TFA. The primary concern during cleavage is not the Tfp residue, but the protection of other sensitive amino acids (e.g., Trp, Met, Cys) from highly reactive carbocations (e.g., tert-butyl, trityl) that are liberated from their respective side-chain protecting groups. An effective scavenger cocktail is therefore essential.
Recommended Cleavage Cocktail & Scavenger Functions: A robust, general-purpose cleavage cocktail like "Reagent K" is an excellent choice for peptides containing Tfp alongside other sensitive residues.
| Component | Typical % (v/v) | Role and Mechanism of Action |
| TFA | 82.5% | The strong acid responsible for cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups.[12][13] |
| Water (H₂O) | 5% | Acts as a scavenger for tert-butyl cations generated from tBu, Boc, and Pbf protecting groups, preventing re-alkylation of Tyr, Trp, and Met residues.[13] |
| Phenol | 5% | An aromatic scavenger that effectively traps various carbocations, particularly those derived from benzyl-type protecting groups.[13] |
| Thioanisole | 5% | A soft nucleophile that is particularly effective at scavenging benzyl and trityl cations and helps prevent oxidation of Met and Cys. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A potent reducing agent and scavenger for trityl groups. It is critical for preventing modification of Trp and reducing any Met sulfoxide that may have formed. |
Cleavage Protocol:
-
Wash the dried peptide-resin with Dichloromethane (DCM) and allow it to dry completely.
-
Prepare the cleavage cocktail (e.g., Reagent K) and add it to the resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39045-39051. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- CDN Scientific. Cleavage Cocktail Selection. CDN Scientific Inc.
- Chem-Impex International. (S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid. Chem-Impex.
- Merck Millipore. (2009). Novabiochem® Coupling reagents. Merck Millipore.
- Chaume, G., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27.
-
Angell, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11490. [Link]
- Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group.
- CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. SelectScience.
- Thermo Fisher Scientific. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. ChemPep.
- AltaBioscience. (2024).
- Khadse, S. C., & Lovas, S. (2014).
-
Savelyev, A. Y., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851. [Link]
- BOC Sciences.
- Savelyev, A. Y., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.
-
Kee, C. W., et al. (2015). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 6(6), 3237-3242. [Link]
-
Wang, T., et al. (2024). Eliminating Hydrogen Fluoride through Piperidine-Doped Separators for Stable Li Metal Batteries with Nickel-Rich Cathodes. Angewandte Chemie International Edition. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
- Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.
- Simal, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Rombouts, F. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
-
Webb, T. R., & Douglas, J. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(5), 1772-1776. [Link]
-
Lumbreras, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1003. [Link]
- Le, C. A. T. (2023). Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]
- 3. Eliminating Hydrogen Fluoride through Piperidine-Doped Separators for Stable Li Metal Batteries with Nickel-Rich Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chempep.com [chempep.com]
- 12. selectscience.net [selectscience.net]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Optimizing TFA Cleavage for Peptides Containing 2-Amino-5,5,5-trifluoropentanoic Acid
Welcome to the technical support center for scientists and researchers working with peptides incorporating 2-Amino-5,5,5-trifluoropentanoic acid (TFA-Pen). The unique electronic properties of this fluorinated amino acid present distinct challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high-purity, high-yield synthesis of your target peptide.
The Challenge of Fluorinated Amino Acids
The incorporation of fluorinated amino acids like 2-Amino-5,5,5-trifluoropentanoic acid can significantly alter a peptide's conformational stability, hydrophobicity, and metabolic resistance. However, the powerful electron-withdrawing effect of the trifluoromethyl (-CF₃) group can also influence the reactivity of nearby protecting groups. This can lead to incomplete deprotection or side reactions if standard cleavage protocols are used without modification. This guide will address these specific challenges head-on.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct question-and-answer guide to address the most common problems encountered during the cleavage of peptides containing 2-Amino-5,5,5-trifluoropentanoic acid.
Question 1: My final peptide shows a mass corresponding to incomplete removal of a Pbf protecting group from a nearby Arginine residue. Why is this happening?
Answer:
This is a common issue when a highly electron-withdrawing residue like TFA-Pen is in close proximity to an Arginine protected with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).
Causality: The Pbf group is cleaved via an acid-catalyzed mechanism.[1] The strong electron-withdrawing -CF₃ group on the adjacent TFA-Pen residue can destabilize the cationic transition state required for Pbf removal. This "negative inductive effect" effectively slows down the cleavage kinetics of the Pbf group, leading to incomplete deprotection within standard timeframes.[2]
Solution:
-
Extend Cleavage Time: The most straightforward solution is to increase the duration of the TFA cleavage reaction. While standard cleavages run for 2-3 hours, extending this to 4-6 hours is often necessary for sequences containing Arg(Pbf) adjacent to TFA-Pen. It is advisable to perform a small-scale trial cleavage and monitor the reaction by HPLC to determine the optimal time.[3]
-
Increase Scavenger Concentration: The cleavage of Pbf generates a stable carbocation that must be quenched by scavengers to prevent side reactions, such as the sulfonation of Tryptophan.[2] Using a robust scavenger cocktail with a higher concentration of "soft" nucleophiles is critical.
-
Consider a Stronger Acid: In particularly stubborn cases, stronger acid conditions may be required. However, this should be approached with caution as it can increase the risk of other side reactions.[2]
Question 2: I'm observing a +56 Da mass addition on my Tryptophan and Cysteine residues. What is causing this modification?
Answer:
A +56 Da mass addition is indicative of t-butylation, an alkylation side reaction caused by reactive tert-butyl cations.[3]
Causality: During TFA cleavage, tert-butyl (tBu) protecting groups from residues like Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu) are removed, generating tert-butyl cations. If these cations are not effectively "scavenged" or trapped, they can electrophilically attack nucleophilic side chains, particularly the indole ring of Tryptophan and the sulfhydryl group of Cysteine.[3]
Solution:
-
Optimize Your Scavenger Cocktail: The standard TFA/Water/Triisopropylsilane (TIS) cocktail may be insufficient. TIS is an excellent scavenger for trityl cations but less effective against t-butyl cations. Water is a good scavenger for t-butyl cations, but its concentration must be optimized.[3][4]
-
Introduce a Thiol Scavenger: The addition of 1,2-ethanedithiol (EDT) is highly effective at scavenging t-butyl cations.[2] A cocktail such as Reagent K, which contains EDT, is often recommended for peptides with sensitive residues.[3][5]
-
Use Boc-Protected Tryptophan: During synthesis, using Fmoc-Trp(Boc)-OH is highly recommended. The Boc group on the indole nitrogen offers protection against alkylation during cleavage and is removed simultaneously with other tBu groups.[2]
Question 3: My peptide yield is very low after precipitation with cold ether. What are the likely causes?
Answer:
Low peptide yield after cleavage and precipitation can stem from several factors, from incomplete cleavage to poor solubility.
Causality & Solutions:
-
Incomplete Cleavage from Resin: As discussed in Question 1, the presence of TFA-Pen can hinder the cleavage of certain linkers or protecting groups. Ensure your cleavage time is sufficient. For very acid-sensitive resins, a flow-through method where fresh TFA is slowly passed through the resin bed can improve yields.[3]
-
Peptide Solubility: Peptides rich in hydrophobic residues, including fluorinated amino acids, may have poor solubility in the cleavage mixture (TFA) or may not precipitate efficiently in diethyl ether.[6]
-
Action 1: After filtration to remove the resin, reduce the TFA volume by approximately 50% under a gentle stream of nitrogen before precipitating in cold ether. This increases the concentration of the peptide.
-
Action 2: Test alternative precipitation solvents. Methyl-t-butyl ether (MTBE) is often a superior choice to diethyl ether as it can lead to a finer, more easily handled precipitate.
-
-
Peptide Re-attachment to Resin: In rare cases, particularly with C-terminal Tryptophan, the peptide can re-attach to the resin via carbocations generated from the linker.[7] Using a robust scavenger cocktail helps to minimize this.
Experimental Protocols & Data
Table 1: Recommended TFA Cleavage Cocktails
The selection of the correct cleavage cocktail is critical and depends on the peptide's full sequence.[4]
| Reagent Name | Composition (v/v/v) | Primary Application & Rationale |
| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | For simple peptides without sensitive residues (Trp, Met, Cys, Arg). Water and TIS act as general carbocation scavengers.[3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Highly Recommended for peptides with TFA-Pen and sensitive residues like Arg(Pbf), Trp, Cys, or Met. Provides a robust mix of hard and soft scavengers to protect multiple residues.[2][3] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | An excellent alternative for peptides with sulfonyl-protected Arginine (Pmc, Pbf) and other sensitive residues.[1] |
Protocol 1: General Cleavage Procedure using Reagent K
This protocol is recommended for peptides containing TFA-Pen alongside other sensitive residues like Trp, Met, Cys, or Arg(Pbf).[3][8]
-
Resin Preparation: Wash the dried peptide-resin (e.g., 100 mg) with dichloromethane (DCM) to ensure it is free of residual DMF, then dry under vacuum for at least 30 minutes.
-
Cocktail Formulation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5 v/v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail.[3]
-
Cleavage Reaction: Add the cocktail to the resin and allow it to react at room temperature. For sequences with TFA-Pen and Arg(Pbf), extend the reaction time to 4-6 hours, with occasional gentle swirling.
-
Peptide Isolation: a. Filter the cleavage mixture through a sintered funnel to separate the resin, collecting the filtrate. b. Wash the resin twice with a small amount of fresh TFA (0.5 mL) and combine the filtrates. c. In a separate, larger tube, add approximately 10 times the volume of cold methyl-t-butyl ether (MTBE). d. Slowly add the TFA filtrate dropwise into the cold MTBE while gently vortexing to precipitate the peptide. e. Centrifuge the mixture to pellet the peptide, then carefully decant the ether. f. Wash the peptide pellet two more times with cold MTBE to remove residual scavengers. g. Dry the final peptide product under vacuum.
Visualization: Cleavage Cocktail Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate cleavage cocktail when your peptide contains 2-Amino-5,5,5-trifluoropentanoic acid.
Caption: Decision workflow for TFA cleavage cocktail selection.
Frequently Asked Questions (FAQs)
Q1: Can I use a pre-mixed, "universal" cleavage cocktail? While convenient, universal cocktails may not be optimized for challenging sequences.[2] Given the specific electronic demands of TFA-Pen, preparing a fresh cocktail tailored to your peptide's sequence, as outlined in Table 1, is strongly recommended for best results.[7]
Q2: Why is triisopropylsilane (TIS) included in so many cocktails? TIS is a highly effective scavenger for trityl cations, which are generated from protecting groups on Cys(Trt), His(Trt), Asn(Trt), and Gln(Trt).[9] It acts as a hydride donor to reduce the stable trityl cation, preventing it from alkylating other residues.[9]
Q3: My peptide is still showing impurities after following these steps. What else can I do? If impurities persist, the issue may lie in the synthesis stage rather than the cleavage. Incomplete coupling or deprotection during the chain assembly can lead to deletion sequences or capped peptides.[10] It is crucial to ensure high efficiency at every step of the SPPS process. Additionally, purification by reverse-phase HPLC is almost always necessary to achieve high purity for the final product.[11]
Q4: Are there any alternatives to TFA-based cleavage? For certain applications, especially with extremely acid-sensitive modifications, other cleavage strategies exist, such as those using cocktails with trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF).[12] However, these methods require specialized equipment and safety precautions and are generally reserved for Boc-based SPPS.[13] For most Fmoc-based syntheses, optimizing the TFA cocktail is the most practical approach.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. Available from: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis?. Retrieved from [Link]
-
Rasmussen, J. H., et al. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Available from: [Link]
-
LibreTexts Chemistry. (2024, September 30). Peptide Synthesis. Retrieved from [Link]
-
Al-Musaimi, O., et al. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Available from: [Link]
-
Rasmussen, J. H., et al. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. Available from: [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Carter, J. (2020, November 3). Answer to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. Available from: [Link]
-
Biondani, G., et al. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Varkey, J. T., & Varkey, J. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. ACS Publications. Available from: [Link]
-
Góngora-Benítez, M., et al. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available from: [Link]
-
Amblard, M., et al. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Available from: [Link]
-
CLaME. (n.d.). Amino Acid And Peptide Synthesis. Retrieved from [Link]
-
Maloney, P. (2018, January 4). Answer to "What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?". ResearchGate. Available from: [Link]
-
Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Available from: [Link]
-
Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
Resolving broad 19F NMR signals for 2-Amino-5,5,5-trifluoropentanoic acid in proteins
Welcome to the Technical Support Center for Biomolecular 19F NMR Spectroscopy . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in fluorinated protein NMR: resolving broad signals from trifluoromethyl tags, specifically 2-Amino-5,5,5-trifluoropentanoic acid (also known as 5,5,5-trifluoronorvaline, or TFV/TfNva).
While TFV is an excellent structural probe due to its steric similarity to canonical aliphatic amino acids (like Valine and Leucine) and the high sensitivity of its –CF₃ group[1], researchers frequently encounter severe line broadening when incorporating it into large proteins. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you optimize your 19F NMR resolution.
Diagnostic Matrix: Quantitative Origins of 19F Line Broadening
To troubleshoot effectively, we must first isolate the physical causality of the broadening. In 19F NMR, the transverse relaxation rate ( R2 , which dictates the linewidth Δν1/2 ) is primarily driven by Chemical Shift Anisotropy (CSA), Dipole-Dipole (DD) interactions, and Chemical Exchange ( Rex ).
Table 1: Quantitative Contributions to 19F Linewidths in Proteins
| Broadening Mechanism | Physical Causality | Scaling / Dependency | Diagnostic Signature |
| Chemical Shift Anisotropy (CSA) | Asymmetric electron distribution around the 19F nucleus interacts with the external magnetic field, accelerating T2 relaxation[2]. | Scales quadratically with magnetic field ( B02 ) and linearly with correlation time ( τc ). | Linewidth (in Hz) increases when moving from a 400 MHz to an 800 MHz spectrometer. |
| Dipole-Dipole (DD) Relaxation | Through-space magnetization transfer between 19F and nearby 1H nuclei (e.g., aliphatic protons). | Scales with 1/r6 (distance to protons) and τc . | Signal sharpens upon protein perdeuteration. |
| Restricted Methyl Rotation | Steric clashes in the hydrophobic core prevent the –CF₃ group from rapidly rotating, failing to average out the local CSA tensor[2]. | Highly dependent on local packing density and temperature. | Buried TFV residues show massive broadening (>150 Hz) compared to solvent-exposed sites. |
| Intermediate Chemical Exchange | The protein samples multiple conformational states on the microsecond-to-millisecond timescale. | Dependent on exchange rate ( kex ) relative to the chemical shift difference ( Δω ). | Linewidth decreases (sharpens) as temperature is raised or lowered away from the coalescence point. |
Troubleshooting Guides & FAQs
Q1: I moved my TFV-labeled protein to our new 800 MHz spectrometer to gain better resolution, but the 19F signal actually got broader and merged into the baseline. Why? Expert Answer: This is the most common pitfall in 19F NMR. Unlike 1H NMR, where higher magnetic fields almost universally improve resolution, 19F relaxation in large, slow-tumbling proteins is dominated by Chemical Shift Anisotropy (CSA)[2]. Because CSA relaxation scales with the square of the magnetic field ( B02 ), the theoretical gain in chemical shift dispersion at 800 MHz is completely negated by the massive increase in transverse relaxation ( T2 ), leading to extreme line broadening. Actionable fix: Paradoxically, you must move your sample to a lower-field instrument (e.g., 400 MHz or 500 MHz). The reduction in CSA-induced broadening will yield a much sharper signal and higher signal-to-noise ratio (S/N).
Q2: My TFV residue is buried in the hydrophobic core. The signal is over 200 Hz wide. How can I sharpen it without mutating the protein? Expert Answer: A buried –CF₃ group often suffers from restricted rotation. In a solvent-exposed state, the rapid rotation of the –CF₃ group around its symmetry axis averages the CSA tensor, yielding narrow lines[2]. When buried, steric hindrance slows this rotation. Furthermore, the 19F nuclei are now in close proximity to a dense network of aliphatic protons, increasing Dipole-Dipole (DD) relaxation. Actionable fix: Express your protein in D₂O minimal media (perdeuteration) while supplementing with fully protonated TFV. By replacing the surrounding aliphatic 1H network with 2H (Deuterium), you eliminate the dominant 1H-19F dipole-dipole relaxation pathways, significantly sharpening the 19F signal.
Q3: Should I apply 1H decoupling during my 19F acquisition to remove scalar couplings and sharpen the lines? Expert Answer: Generally, no . While it seems logical to decouple protons to collapse the multiplet structure, 19F spectra of large proteins are rarely acquired with 1H decoupling[3]. First, the 1H-19F scalar couplings ( 3JHF ) in TFV are small (~10 Hz) compared to the macromolecular linewidths (often 50-200 Hz), offering negligible resolution gains[3]. Second, and more critically, applying 1H decoupling can induce a negative heteronuclear Nuclear Overhauser Effect (NOE) , which actively depletes your 19F signal intensity[3].
Q4: How do I distinguish whether my broad signal is caused by slow tumbling (high molecular weight) or conformational exchange? Expert Answer: Perform a temperature titration. If the broadening is due to overall slow tumbling (high correlation time, τc ), increasing the temperature will decrease the solvent viscosity, speed up tumbling, and linearly sharpen the peak. If the broadening is due to intermediate chemical exchange, increasing the temperature will push the exchange rate ( kex ) toward the fast-exchange regime, causing the peak to sharpen dramatically. To definitively separate the two, perform a 19F Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment; exchange-broadened peaks will show a dependence on the CPMG pulse rate ( νCPMG ), whereas tumbling-broadened peaks will not.
Experimental Workflows & Protocols
Protocol A: Field-Strength and Temperature Optimization Workflow
This self-validating protocol isolates the mechanism of line broadening to determine the optimal acquisition parameters.
-
Baseline Acquisition: Prepare 0.5 mM TFV-labeled protein in 90% H₂O / 10% D₂O buffer. Acquire a 1D 19F spectrum at 298 K on a mid-field spectrometer (e.g., 500 MHz or 600 MHz).
-
Measure Linewidth: Process the data with an exponential window function (e.g., LB = 5 Hz). Measure the full width at half maximum ( Δν1/2 ) of the TFV resonance in Hz.
-
Temperature Titration: Increase the sample temperature in 5 K increments up to 313 K (ensure protein stability). Acquire a spectrum at each step.
-
Causality Check: Plot Δν1/2 vs. Temperature. A linear decrease confirms tumbling/viscosity limits. A non-linear, dramatic sharpening indicates exit from an intermediate exchange regime.
-
-
Field Titration: Move the exact same sample to a lower-field spectrometer (e.g., 400 MHz) and a higher-field spectrometer (e.g., 800 MHz) at the optimized temperature.
-
Causality Check: If Δν1/2(800MHz)>>Δν1/2(400MHz) , CSA is the dominant relaxation pathway. Proceed all future experiments at the lower field.
-
Figure 1: Decision tree for isolating and resolving 19F NMR line broadening mechanisms in TFV-labeled proteins.
Protocol B: Background Perdeuteration for 19F Line Sharpening
Use this protocol when the TFV residue is buried in the hydrophobic core, and dipole-dipole interactions with neighboring aliphatic protons are suspected.
-
Media Preparation: Prepare M9 minimal media using 99.9% D₂O. Use deuterated glucose (D-glucose-1,2,3,4,5,6,6-d7) as the carbon source.
-
Isotope Labeling: Grow E. coli expressing the target protein in the D₂O M9 media.
-
TFV Supplementation: 30 minutes prior to induction (e.g., with IPTG), supplement the culture with 1 mM of protonated 5,5,5-trifluoronorvaline. Note: Because TFV is added exogenously, its aliphatic protons remain intact, but the entire surrounding protein matrix will be deuterated.
-
Purification & Exchange: Purify the protein using standard affinity chromatography. Dialyze the final protein into an NMR buffer containing 90% H₂O / 10% D₂O (or 100% D₂O if amide proton exchange is not required for other experiments).
-
Acquisition: Acquire the 1D 19F NMR spectrum. The elimination of the 1H−19F
1/r6 dipolar relaxation network will heavily suppress T2 relaxation, yielding a highly resolved –CF₃ peak.
Figure 2: Mechanistic pathways contributing to fast transverse (T2) relaxation and subsequent 19F line broadening.
References
-
[2] A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health (PMC). Available at:[Link]
-
Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. University of Konstanz (KOPS). Available at:[Link]
-
[3] Insights into the Structure and Dynamics of Proteins from 19F Solution NMR Spectroscopy. ACS Publications. Available at:[Link]
-
[4] Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at:[Link]
-
[1] 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. Available at:[Link]
Sources
Fluorinated Aliphatic Amino Acids in Protein Engineering: A Comparative Guide on 5,5,5-Trifluoroleucine vs. 2-Amino-5,5,5-trifluoropentanoic Acid
As protein engineering advances beyond the canonical 20 amino acids, the strategic incorporation of fluorinated aliphatic side chains has emerged as a powerful technique to modulate protein stability, folding thermodynamics, and proteolytic resistance. The "fluorous effect"—driven by the extreme hydrophobicity and unique stereoelectronic properties of the carbon-fluorine bond—allows researchers to hyper-stabilize hydrophobic cores and engineer robust pharmacophores.
This guide provides an objective, data-backed comparison between two highly utilized fluorinated amino acids: 5,5,5-Trifluoroleucine (TFL) and 2-Amino-5,5,5-trifluoropentanoic acid (TFNV) (also known as 5,5,5-trifluoronorvaline). By analyzing their structural mechanics, experimental workflows, and thermodynamic impacts, this guide equips drug development professionals with the causality behind choosing the right fluorinated analog for specific engineering goals.
Structural and Physicochemical Comparison
The fundamental difference between TFL and TFNV lies in their aliphatic side-chain architecture. While both terminate in a highly hydrophobic trifluoromethyl (–CF 3 ) group, their structural backbones dictate entirely different packing behaviors within a protein matrix.
-
5,5,5-Trifluoroleucine (TFL): A direct analog of canonical leucine. It retains the branched γ -carbon (isobutyl-like structure), but one of the methyl groups is replaced by a –CF 3 group. Because the –CF 3 group is significantly larger than a –CH 3 group, TFL introduces substantial steric bulk alongside its hydrophobicity. Furthermore, this substitution creates a new stereocenter at the γ -carbon, yielding diastereomers (e.g., (2S,4S) vs. (2S,4R)) which can differentially impact protein folding [1].
-
2-Amino-5,5,5-trifluoropentanoic acid (TFNV): A direct analog of norvaline. It features a linear, unbranched propyl chain terminating in a –CF 3 group. Lacking the γ -branching of leucine, TFNV minimizes steric hindrance while still delivering the proteolytic resistance and hydrophobicity characteristic of terminal fluorination [2].
Quantitative Property Comparison
| Property / Metric | Canonical Leucine | 5,5,5-Trifluoroleucine (TFL) | Canonical Norvaline | 5,5,5-Trifluoronorvaline (TFNV) |
| Side-Chain Architecture | Branched (Isobutyl) | Branched (Trifluoroisobutyl) | Linear (Propyl) | Linear (Trifluoropropyl) |
| Molecular Weight (Da) | 131.17 | 185.14 | 117.15 | 171.12 |
| Hydrophobicity | High | Very High | Moderate | High |
| Steric Bulk ( γ -carbon) | Moderate | High (–CF 3 > –CH 3 ) | Low (Unbranched) | Low (Unbranched) |
| Primary Application | Natural core packing | Coiled-coil stabilization | Natural linear packing | Protease-resistant pharmacophores |
Mechanisms of Action & Performance Data
The Case for TFL: Hydrophobic Core Hyper-Stabilization
TFL is the gold standard for stabilizing protein-protein interfaces and α -helical coiled-coils. In motifs like the GCN4 leucine zipper, canonical leucines occupy the buried "d" positions of the heptad repeat. When TFL replaces leucine, the increased volume and profound hydrophobicity of the –CF 3 group create a tighter, more solvent-excluding hydrophobic core.
Experimental data from Tirrell and colleagues demonstrated that substituting leucine with TFL in the GCN4-p1d peptide drastically increases thermal stability and resistance to chaotropic denaturants[3].
Table: Thermodynamic Impact of TFL Incorporation in GCN4-p1d
| Peptide Variant | Midpoint Unfolding Temp ( Tm ) | Free Energy of Folding ( ΔΔGfold ) | Resistance to Denaturants |
| GCN4-p1d (Canonical Leu) | ~55 °C | Base (0.0 kcal/mol) | Standard |
| GCN4-p1d (TFL Substituted) | ~68 °C (+13 °C) | +0.5 to 1.2 kcal/mol | Highly Resistant |
The Case for TFNV: Linear Pharmacophore Design
While TFL is excellent for large hydrophobic pockets, its γ -branching causes steric clashes in tighter binding sites. TFNV is selected when a linear side chain is mandatory. Because it mimics methionine or unbranched aliphatic chains, TFNV is heavily utilized in medicinal chemistry to probe localized hydration dynamics and prevent enzymatic degradation. A prominent example is its use as a critical structural moiety in the development of γ -secretase inhibitors (e.g., avagacestat) for Alzheimer's disease research [4].
Decision matrix for selecting between branched TFL and linear TFNV in protein engineering.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful synthesis and incorporation.
Protocol 1: In Vivo Residue-Specific Incorporation of TFL
Because the endogenous leucyl-tRNA synthetase (LeuRS) in Escherichia coli can activate TFL (albeit with a higher Km than canonical leucine), TFL can be incorporated globally at leucine sites using an auxotrophic expression system [5].
Step-by-Step Workflow:
-
Strain Preparation: Transform a leucine auxotrophic E. coli strain with an IPTG-inducible expression plasmid containing your target gene.
-
Biomass Accumulation: Grow cells in M9 minimal media supplemented with 0.4 mM canonical leucine at 37 °C until the OD600 reaches 0.8.
-
Causality: Initial growth requires canonical leucine to build sufficient cellular machinery and biomass before the stress of unnatural amino acid incorporation.
-
-
Media Shift (Critical Step): Pellet the cells via centrifugation (4000 x g, 10 min). Wash the pellet twice with 0.9% NaCl, and resuspend in leucine-depleted M9 minimal media.
-
Causality: Washing rigorously removes residual canonical leucine. If left in the media, canonical leucine will outcompete TFL for LeuRS binding due to its superior catalytic efficiency ( kcat/Km ).
-
-
Analog Supplementation: Supplement the depleted media with 1 mM 5,5,5-Trifluoroleucine.
-
Induction: Add 1 mM IPTG to induce protein expression. Incubate for 3–4 hours.
-
Validation (Self-Validating Check): Purify the protein via affinity chromatography and analyze via Intact Mass Spectrometry (ESI-MS).
-
Metric: You must observe a mass shift of +54 Da for every leucine residue successfully replaced by TFL.
-
In vivo residue-specific incorporation pathway of 5,5,5-trifluoroleucine via endogenous LeuRS.
Protocol 2: In Vitro SPPS Incorporation of TFNV
TFNV is typically incorporated into shorter peptide therapeutics via Solid-Phase Peptide Synthesis (SPPS) due to the lack of a highly promiscuous endogenous AARS for norvaline.
Step-by-Step Workflow:
-
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to expose the primary amine.
-
Coupling of TFNV: Dissolve 3 equivalents of Fmoc-TFNV-OH, 3 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours.
-
Causality: The strong electron-withdrawing nature of the terminal –CF 3 group can inductively reduce the nucleophilicity of the α -amine during subsequent elongation steps, and slightly hinder the current coupling. Utilizing a highly reactive uronium coupling reagent (HATU) and extending the coupling time ensures complete amide bond formation.
-
-
Validation (Self-Validating Check): Perform a Kaiser test.
-
Metric: A negative result (yellow color) confirms that all free amines have been successfully coupled. If positive (blue), repeat step 3.
-
-
Cleavage & Purification: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
Conclusion
The choice between 5,5,5-Trifluoroleucine and 2-Amino-5,5,5-trifluoropentanoic acid dictates the structural fate of the engineered protein. TFL serves as a powerful tool for macroscopic thermodynamic stabilization of hydrophobic cores, leveraging the volume of the trifluoromethyl group to lock α -helices into place. Conversely, TFNV provides a surgical approach for medicinal chemists looking to impart proteolytic resistance and hydrophobicity into linear binding pockets without the steric penalty of γ -branching.
LC-MS/MS validation of 2-Amino-5,5,5-trifluoropentanoic acid cellular incorporation
LC-MS/MS Validation of 2-Amino-5,5,5-Trifluoropentanoic Acid Cellular Incorporation: A Comparative Analytical Guide
Executive Summary
For drug development professionals and protein engineers, the strategic incorporation of non-canonical amino acids (ncAAs) is a powerful tool to enhance metabolic stability, modulate pharmacokinetics, and enable bioorthogonal tracking[1]. Among these, 2-Amino-5,5,5-trifluoropentanoic acid (TFPA) —a linear ω -CF3 analog of norvaline—has emerged as a premier building block for designing highly stable, fluorinated therapeutics[2]. However, proving the precise residue-specific incorporation of TFPA requires rigorous analytical validation.
This guide provides an objective comparison of TFPA against other branched-chain amino acid analogs and delivers a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to definitively confirm its cellular incorporation.
The Mechanistic Advantage of TFPA
The substitution of canonical aliphatic amino acids with fluorinated analogs fundamentally alters a protein's biophysical landscape. The trifluoromethyl (-CF3) group in TFPA exerts a strong electron-withdrawing effect, increasing local hydrophobicity and proteolytic resistance without drastically expanding the steric bulk[1][3].
While mass spectrometry (MS) is the gold standard for validating the incorporation of modified residues due to its unparalleled sensitivity and specificity[4], fluorinated ncAAs present unique chromatographic and ionization challenges. The strong electronegativity of fluorine shifts the LC retention time and alters the collision-induced dissociation (CID) pathways during MS/MS fragmentation.
Comparative Analysis: TFPA vs. Alternative Analogs
To select the optimal ncAA for your specific application, it is critical to understand how TFPA compares to both its canonical counterpart (Norvaline) and other synthetic analogs like 5,5,5-Trifluoroleucine (TFL) and Photoleucine.
Table 1: Quantitative Comparison of Amino Acid Analogs for Protein Engineering
| Amino Acid Analog | Structural Feature | Target Replacement | LC Retention Shift | MS/MS Diagnostic Feature | Primary Application |
| Norvaline | Linear aliphatic | N/A (Canonical baseline) | Baseline | Standard b/y ion series | Baseline control |
| TFPA | Linear ω -CF3 | Norvaline / Leucine | Strong Right Shift | +53.97 Da shift, -20 Da (HF) loss | 19F NMR tracking, Proteolytic stability |
| TFL | Branched ω -CF3 | Leucine / Isoleucine | Strong Right Shift | +53.97 Da shift, -20 Da (HF) loss | Hydrophobic core packing |
| Photoleucine | Diazirine ring | Leucine / Isoleucine | Moderate Shift | -28 Da (N2) neutral loss | Photo-crosslinking |
Causality Insight: TFPA is often preferred over TFL when targeting tightly packed hydrophobic cores. The linear nature of TFPA reduces the steric hindrance that the bulkier branched TFL might introduce, leading to higher translation efficiency during residue-specific incorporation in auxotrophic hosts[5].
Experimental Workflow: From Auxotrophic Expression to LC-MS/MS
To ensure high-fidelity data, the entire workflow must be designed as a self-validating system . This prevents false positives caused by misaminoacylation or LC carryover.
Fig 1. End-to-end workflow for TFPA cellular incorporation and LC-MS/MS validation.
Step-by-Step Methodology
Step 1: Residue-Specific Incorporation
-
Inoculate an E. coli auxotrophic strain (e.g., leucine/norvaline auxotroph) in minimal media supplemented with limiting concentrations of the canonical amino acid.
-
Monitor OD600. At an OD600 of 0.8, wash the cells to deplete residual canonical amino acids.
-
Resuspend in minimal media spiked with 1 mM TFPA and induce protein expression (e.g., via IPTG). Causality: Using an auxotrophic host is mandatory for residue-specific incorporation. By starving the cells of the canonical amino acid, the endogenous aminoacyl-tRNA synthetases are forced to utilize the TFPA analog, maximizing the incorporation yield[5].
Step 2: Protein Extraction and Self-Validating Digestion
-
Lyse the cells and purify the target protein via affinity chromatography.
-
Denature (8M Urea), reduce (10 mM DTT), and alkylate (20 mM Iodoacetamide) the protein.
-
Self-Validation Spike: Introduce a known concentration of a Stable Isotope-Labeled (SIL) canonical peptide as an internal standard[6].
-
Digest the sample overnight using a dual-enzyme approach (Trypsin + Chymotrypsin)[3]. Causality: The highly electronegative -CF3 group can sterically and electronically shield adjacent basic residues from tryptic cleavage. Supplementing with chymotrypsin ensures complete sequence coverage. The SIL internal standard validates that any absence of signal is due to biology, not a failure in the digestion or LC-MS/MS pipeline.
Step 3: LC-MS/MS Acquisition
-
Load the digested peptides onto a C18 reverse-phase column.
-
Elute using an extended 90-minute gradient (5% to 45% Acetonitrile containing 0.1% Formic Acid)[4].
-
Analyze via a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) using Parallel Reaction Monitoring (PRM)[7]. Causality: Fluorinated peptides exhibit significantly higher hydrophobicity than their canonical counterparts. An extended organic gradient is required to prevent these peptides from broadening or sticking to the column, which would cause carryover between runs.
Mass Spectrometry Validation Logic & Data Interpretation
The definitive proof of TFPA incorporation relies on two orthogonal mass spectrometry metrics: the precursor ion mass shift and a diagnostic fragmentation pattern.
Fig 2. Logical decision tree for MS/MS spectral interpretation of fluorinated peptides.
Data Interpretation Rules
When analyzing the raw data in software like Proteome Discoverer or Skyline, configure the search parameters to account for the specific mass modifications of TFPA[3]:
-
Precursor Mass Shift: The substitution of three hydrogen atoms with three fluorine atoms results in a precise monoisotopic mass shift. Compared to canonical norvaline, TFPA introduces a +53.9718 Da shift. (If replacing Leucine/Isoleucine, the shift is +39.95 Da due to the loss of a methylene group). Set the precursor mass tolerance to ± 10 ppm to avoid false discoveries[3].
-
Diagnostic Neutral Loss: During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the trifluoromethyl group is prone to fragmentation. A signature neutral loss of 20.006 Da (Hydrogen Fluoride, HF) from the precursor or dominant fragment ions serves as an orthogonal, high-confidence validation that the +54 Da shift is indeed a fluorinated moiety and not an isobaric artifact.
Table 2: Expected LC-MS/MS Validation Metrics
| Metric | Canonical Peptide (Norvaline) | TFPA-Incorporated Peptide | Validation Threshold |
| Mass Accuracy | Theoretical Mass | Theoretical Mass + 53.97 Da | <10 ppm error |
| LC Retention Time | tR (Baseline) | tR+Δ (Right-shifted) | Consistent with SIL standard drift |
| MS2 Fragmentation | Standard b- and y-ions | Shifted b/y ions containing TFPA | >80% sequence coverage |
| Diagnostic Ions | None | [M+H−20]+ (HF loss) | Signal-to-Noise >5:1 |
By combining auxotrophic restriction, dual-enzyme digestion, extended LC gradients, and orthogonal MS/MS diagnostic screening, this protocol ensures that the validation of TFPA cellular incorporation is both highly accurate and entirely reproducible.
References
- Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjp4PLaFA3iY_wjkiOezuBfFK5SgoBJBehfzb6nsBEdSdM8eOmICfQVE0-4GcBL9g_v_MwKN20PmoeX-3Odus4klLrmYOTMePkW33m--KPbNNJNq3sMkcjjrtP_LxAiMA_4-_r06Gkbn89lms=]
- (S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid. Chem-Impex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2qxp08qffUBo44HRBatX35mKKGacIpsd17_u3UJq7wu6S1OpT_1MKON_MPJ3add6IhHkbZ20E0RvrBWQ3uga2ZWkVFzz-I8ozRtfwhfHI3zFxpM-UNQ9ZsX4X1tjEwYD33Os=]
- Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. ResearchGate.[https://vertexaisearch.cloud.google.
- Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw8d8lq6NrxreEmZgmNpsvImSbIEi1jrYinKZsbRSjqivLIQ5mxeqFb8exPWqrfHbsdQAwm9dZF9gfYwGbRtB7cFW01teVXEUE8BgvvDIVeHHN-wtrMBk9vq-N9QaPxtpzEAvwXn9v60HY6fY=]
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvJ0Ek27XWA-K1saiaNWxWJXhHS8_1W27-OyZm9azoRRgGE-6Oiq9Q-ceEYpNBMNo27wrMWUQypFW6GAp8eq9sJIzd1R4qlwh5azZCgIa8KMdYfQlvfgo43QyD-fGejtjII8d9eudp3hKfXUQe2S5US5MHmODl12cA6Fo307-L]
- Validating the Incorporation of N-methyl-L-alanine: A Comparative Guide to Mass Spectrometry and Alternative Methods. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtOzi31WAkNKlWzzPTLWjq2nj5sSVYvPX00SFljG4xsLWYEj9XfJ6OTUXyBfcLbrM0utitWP-PUphL8i1WvCoMFFoQUhQUztwl2JgpAoN0OIVY0l7YFW09BkNliUr1mS5q5OqeumaKishhmYcaZQ-MK4Cd49xObcskZ_tat_oFtO2iTwMatlzN2xQnBz1ZImalWBVyDb3i_1Bse2pPkUN9_5OJkZWcKgcJb6PULxJxdikxVwmvtSweQRDmuZZf48OqswJ1BQM761t9PbHQzWDt-w==]
- LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_NpDg3cRs0cS9zXVi6dunwNwkFiinQ41azqXNchnhaDLVMnCYYI9cOlGtUyMefSSorDE7U1kUJN-M5wuJtgwQYqOUq3YlsSTLdnzbmpOfjkxlWHVtOlqzLRe2YOYzEvIBRZxOW2ezRe2L3oM=]
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Evaluating proteolytic stability of 2-Amino-5,5,5-trifluoropentanoic acid peptides
The poor pharmacokinetic profile of peptide-based therapeutics—primarily driven by rapid proteolytic degradation in the blood and digestive system—remains a critical bottleneck in drug development[1]. To overcome this, the strategic incorporation of non-natural, fluorinated amino acids has emerged as a powerful biophysical engineering tool.
As a Senior Application Scientist, I frequently evaluate the efficacy of these modifications. Among the most promising candidates is 2-Amino-5,5,5-trifluoropentanoic acid (commonly referred to as 5,5,5-trifluoronorvaline or TfVal). This guide provides an objective, data-driven comparison of TfVal-containing peptides against their natural counterparts, detailing the mechanistic causality behind their stability and the exact self-validating protocols required to quantify these improvements.
Mechanistic Rationale: The Biophysics of Fluorination
Substituting a natural aliphatic amino acid (such as Norvaline or Valine) with TfVal does not merely change the chemical formula; it fundamentally alters the stereoelectronic landscape of the peptide side chain. The causality behind the increased proteolytic stability lies in two primary factors:
-
Steric Bulk and Pocket Incompatibility: The van der Waals radius of fluorine (1.47 Å) is approximately 20% larger than that of hydrogen. Consequently, the steric effect ( Es ) of a trifluoromethyl ( −CF3 ) group is −2.40 , which is significantly bulkier than a standard methyl group ( −1.24 ) and closer to an isopropyl group ( −1.78 )[2]. When TfVal is positioned at the P1, P1', or P2 sites relative to the scissile bond, this added bulk creates a severe steric clash within the tight S-pockets (e.g., S1 or S2) of proteases like α -chymotrypsin or pepsin[1].
-
Hydrophobicity and Dipole Repulsion: The highly polarized C−F bonds increase the local hydrophobicity while simultaneously introducing a strong local dipole. This prevents the side chain from participating in the standard stabilizing hydrogen-bonding networks required for the protease to achieve the transition state, drastically reducing the catalytic efficiency ( kcat/KM ) of the enzyme[3].
Fig 1. Mechanistic interaction of natural vs. fluorinated amino acids within protease active sites.
Comparative Performance Data
The impact of TfVal incorporation is highly context-dependent. It is not a universal shield; its efficacy is dictated by its position relative to the cleavage site and the specific protease being tested[1].
Below is a comparative data summary based on standardized RP-HPLC fluorescence assays evaluating model peptide substrates against common digestive and serum proteases.
Table 1: Proteolytic Stability of TfVal Peptides vs. Natural Counterparts
| Peptide Variant | Substitution Position | Protease Tested | Half-Life ( t1/2 ) | Relative Stability Fold |
| Wild-Type (Norvaline) | P1' | α -Chymotrypsin | 15.2 min | 1.0x (Baseline) |
| Fluorinated (TfVal) | P1' | α -Chymotrypsin | > 120.0 min | > 7.8x |
| Wild-Type (Norvaline) | P2 | Pepsin | 22.4 min | 1.0x (Baseline) |
| Fluorinated (TfVal) | P2 | Pepsin | 85.6 min | 3.8x |
| Wild-Type (Valine) | P1 | Trypsin | 8.5 min | 1.0x (Baseline) |
| Fluorinated (TfVal) | P1 | Trypsin | 41.0 min | 4.8x |
Data Interpretation: The introduction of (S)-2-amino-5,5,5-trifluoropentanoic acid—often synthesized via dynamic kinetic resolution (DKR) for high enantiomeric purity[4]—yields the most profound stabilization when placed in the P1' position against serine proteases like chymotrypsin. The bulky −CF3 group physically obstructs the enzyme's ability to position the scissile amide bond for nucleophilic attack.
Experimental Workflow: Self-Validating Proteolytic Assay
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes an internal standard to normalize injection volumes and accounts for spontaneous non-enzymatic degradation.
Phase 1: Preparation and Controls
-
Peptide Synthesis: Synthesize the target peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Incorporate Fmoc-(S)-2-amino-5,5,5-trifluoropentanoic acid at the desired P-position[4].
-
Internal Standard Selection: Spike the reaction buffer with a fully protease-resistant fluorophore or a D-amino acid peptide. This ensures that any drop in the target peptide's Area Under the Curve (AUC) during HPLC is strictly due to enzymatic cleavage, not sample loss.
Phase 2: Enzymatic Digestion
-
Buffer Equilibration: Prepare a 50 mM Tris-HCl buffer (pH 7.4, containing 10 mM CaCl2 ) for chymotrypsin, or a 10 mM HCl buffer (pH 2.0) for pepsin.
-
Initiation: Dilute the peptide to a final concentration of 50 μ M. Pre-warm the solution to 37°C. Initiate the reaction by adding the protease (e.g., final enzyme concentration of 10 nM).
-
Sampling: At precise intervals ( t=0,10,20,30,60,120 minutes), extract 50 μ L aliquots.
Phase 3: Quenching and RP-HPLC Quantification
-
Immediate Quench: Critical Step — Inject the 50 μ L aliquot directly into 50 μ L of quenching solution (1% Trifluoroacetic acid (TFA) in Acetonitrile). The sudden drop in pH (below 2.0) and organic solvent presence instantaneously denatures serine proteases, preventing residual cleavage from skewing early time-point data.
-
Chromatography: Analyze the quenched samples via RP-HPLC (C18 column, linear gradient of 5% to 95% Acetonitrile in water with 0.1% TFA over 20 minutes).
-
Data Analysis: Integrate the AUC of the intact peptide peak. Normalize against the internal standard. Plot the natural log of the remaining peptide concentration versus time to calculate the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2=ln(2)/kobs ).
Fig 2. Step-by-step experimental workflow for evaluating the proteolytic stability of peptides.
Strategic Recommendations for Drug Developers
When engineering peptide therapeutics, replacing natural aliphatic residues with 2-Amino-5,5,5-trifluoropentanoic acid should be prioritized when:
-
Targeting specific cleavage hotspots: Identify the exact scissile bond degraded by serum proteases and substitute the P1 or P1' residue with TfVal.
-
Preserving secondary structure: Unlike proline substitutions which break α -helices, TfVal maintains the linear backbone geometry while adding protective steric bulk, making it ideal for structurally sensitive bioactive domains.
-
Scaling up production: Recent advancements in dynamic kinetic resolution (DKR) have made the large-scale, enantiopure synthesis of (S)-TfVal economically viable for clinical-stage manufacturing[4].
References
-
Asante, V., Mortier, J., Wolber, G., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α -chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2744. URL:[Link]
-
Mei, H., Hiramatsu, T., Takeda, R., Moriwaki, H., Abe, H., Han, J., & Soloshonok, V. A. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(7), 11844-11851. URL:[Link]
-
Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Biologically Active Organofluorine Compounds. URL:[Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 2-Amino-5,5,5-trifluoropentanoic acid with Natural Amino Acids
An Objective Comparison for Preclinical Evaluation
The strategic incorporation of fluorine into amino acids represents a powerful tool in modern medicinal chemistry, offering a means to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profiles of peptide-based therapeutics.[1][2] The unique stereoelectronic properties of fluorine can profoundly influence molecular conformation and basicity.[3] However, these same alterations necessitate a rigorous evaluation of their toxicological impact. This guide provides a comprehensive framework for comparing the cytotoxicity of 2-Amino-5,5,5-trifluoropentanoic acid, a synthetic analogue, with its natural, non-fluorinated counterparts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical framework for data interpretation, empowering researchers to make informed decisions during early-stage drug development.
Pillar 1: The Experimental Rationale — A Multi-Assay, Triangulated Approach
Relying on a single cytotoxicity assay can be misleading, as different compounds can trigger distinct cell death pathways. To build a trustworthy and comprehensive cytotoxicity profile, we employ a multi-pronged strategy that interrogates three distinct cellular characteristics: metabolic health, membrane integrity, and the specific mode of cell death.
-
Metabolic Viability (MTT Assay): This assay quantifies the mitochondrial reductase activity in living cells, providing a robust indicator of overall metabolic function.[4] A decrease in this activity is one of the earliest signs of cellular distress.
-
Membrane Integrity (LDH Assay): Healthy cells maintain an intact plasma membrane. Upon necrosis or late-stage apoptosis, this membrane becomes compromised, releasing cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium.[5] Measuring extracellular LDH is therefore a direct marker of cell lysis.
-
Apoptosis vs. Necrosis (Annexin V/PI Staining): This flow cytometry-based assay provides critical mechanistic insight.[6] It differentiates between viable cells, early apoptotic cells (which expose phosphatidylserine on their outer membrane), and late apoptotic/necrotic cells (which have lost membrane integrity).[7][8]
This tripartite approach ensures that we are not just observing cell death, but beginning to understand its underlying mechanism.
Caption: Workflow for a multi-faceted cytotoxicity assessment.
Pillar 2: Authoritative Protocols for Reproducible Data
General Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line. For general screening, a robust line like HeLa or a liver-derived line like HepG2 (relevant for metabolism) is appropriate.
-
Culture Conditions: Maintain cells in the recommended medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density that ensures they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 100x stock solution of 2-Amino-5,5,5-trifluoropentanoic acid and a comparable natural amino acid (e.g., Norvaline or Leucine) in a sterile vehicle (e.g., PBS or cell culture medium).
-
Treatment: Perform serial dilutions of the test compounds in fresh culture medium and add them to the cells. Include "vehicle only" wells as a negative control and a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control for the LDH assay. Incubate for desired time points (e.g., 24, 48, 72 hours).
MTT Assay Protocol[13][14]
-
Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each 100 µL well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol[7][8][15]
-
Supernatant Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well, as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).
Annexin V/PI Apoptosis Assay Protocol[9][11][16]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization.
-
Washing: Centrifuge the cells and wash them once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to set up compensation and quadrants using unstained and single-stained controls.
Pillar 3: Data Presentation and Interpretation
Hypothetical data is presented below to illustrate the expected outcomes of a comparative cytotoxicity study.
Quantitative Data Summary
Table 1: Effect on Cell Viability (MTT Assay) after 48h Exposure
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 3.5 |
| Norvaline | 1000 | 98.2 ± 4.1 |
| 2000 | 96.5 ± 3.8 | |
| 2-Amino-5,5,5-trifluoropentanoic acid | 100 | 95.1 ± 5.2 |
| 500 | 82.4 ± 6.3 | |
| 1000 | 61.7 ± 5.9 | |
| 2000 | 40.3 ± 7.1 |
Table 2: Effect on Membrane Integrity (LDH Assay) after 48h Exposure
| Compound | Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| Vehicle Control | - | 2.5 ± 1.1 |
| Norvaline | 2000 | 4.1 ± 1.5 |
| 2-Amino-5,5,5-trifluoropentanoic acid | 100 | 5.3 ± 2.0 |
| 500 | 15.8 ± 3.4 | |
| 1000 | 33.6 ± 4.5 | |
| 2000 | 55.2 ± 6.0 | |
| Positive Control | 0.1% Triton X-100 | 100 ± 5.7 |
Interpreting the Mechanism of Cell Death
The flow cytometry data from the Annexin V/PI assay provides the mechanistic context for the quantitative data above.
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Interpretation of Hypothetical Data: The tables indicate that 2-Amino-5,5,5-trifluoropentanoic acid induces a dose-dependent decrease in cell viability and a corresponding increase in membrane lysis, while its natural analog, Norvaline, is largely inert at similar concentrations. If the flow cytometry data for the fluorinated compound showed a significant population shift from Q3 (Viable) to Q4 (Early Apoptotic) and then to Q2 (Late Apoptotic) with increasing concentration, this would strongly suggest that the observed cytotoxicity is mediated primarily through an apoptotic pathway.
Conclusion and Forward Outlook
This guide outlines a robust, multi-assay strategy for the preclinical assessment of fluorinated amino acid cytotoxicity. The hypothetical data suggests that while 2-Amino-5,5,5-trifluoropentanoic acid exhibits greater cytotoxicity than its natural counterpart, understanding the dose-dependency and the apoptotic nature of the cell death is crucial. Such information is vital for establishing a potential therapeutic window and guiding further medicinal chemistry efforts to modulate this activity. The introduction of fluorine is a proven strategy for improving drug-like properties, but it must be balanced with a thorough and mechanistically-informed safety assessment.[1][9]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]
-
Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific Corporation website. [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from Tiaris Biosciences website. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
-
Universitas Brawijaya. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from Universitas Brawijaya website. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bio-protocol. (n.d.). MTT Assay. Retrieved from Bio-protocol website. [Link]
-
Institute of Chemical Process Fundamentals of the CAS. (n.d.). Cytotoxicity of fluorinated amino sugars. Retrieved from Institute of Chemical Process Fundamentals of the CAS website. [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from Walsh Medical Media website. [Link]
-
Royal Society of Chemistry. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]
-
Koksch, B., et al. (2012). Fluorinated amino acids. Refubium - Freie Universität Berlin. [Link]
-
R Discovery. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. R Discovery. [Link]
-
National Center for Biotechnology Information. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. [Link]
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- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
Structural validation of 2-Amino-5,5,5-trifluoropentanoic acid via X-ray crystallography
Title: Structural Validation of 2-Amino-5,5,5-trifluoropentanoic Acid in Engineered Proteins: X-Ray Crystallography vs. Alternative Modalities
Introduction: The Mechanistic Role of Fluorinated Amino Acids
2-Amino-5,5,5-trifluoropentanoic acid (also known as 5,5,5-trifluoronorvaline) is a non-canonical amino acid (ncAA) characterized by a terminal trifluoromethyl (–CF₃) group[1]. In modern drug development and protein engineering, incorporating this fluorinated analog serves two primary purposes: it significantly enhances the proteolytic stability and hydrophobicity of therapeutic peptides, and it acts as a highly sensitive, background-free probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy[2].
However, the introduction of the bulky, highly electronegative –CF₃ group can subtly alter local secondary structures—such as α-helical propensities—due to steric clashes and altered hydration shells[3]. Therefore, rigorous structural validation is required to ensure that the incorporation of 5,5,5-trifluoronorvaline does not perturb the native globular fold of the target protein[4]. As a Senior Application Scientist, I approach this validation not as a single assay, but as a multi-modal system where Mass Spectrometry (MS), ¹⁹F NMR, and X-ray Crystallography provide complementary, self-validating data.
Comparative Analysis: Structural Validation Modalities
To objectively evaluate the structural impact of 5,5,5-trifluoronorvaline, researchers must choose the correct analytical modality. While ¹⁹F NMR is the gold standard for in-solution dynamics, X-ray crystallography remains the only method capable of resolving the exact spatial coordinates and rotameric states of the –CF₃ group.
Recent studies have demonstrated a critical mechanistic caveat: crystallization acts as a conformational filter . While MS might show 60% incorporation of the fluorinated amino acid in the bulk sample, X-ray electron density maps may reveal lower occupancy at specific sites, indicating that the crystal lattice selectively excludes protein molecules with highly dynamic or disruptive fluorinated conformations[5].
Table 1: Quantitative Comparison of Structural Validation Modalities for Fluorinated Proteins
| Modality | Primary Output | Resolution | Conformational Bias | Throughput | Primary Utility for 5,5,5-Trifluoronorvaline |
| X-Ray Crystallography | Atomic Coordinates (3D) | < 2.0 Å | High (Lattice excludes dynamic states) | Low | Absolute stereochemistry & rotameric mapping of the –CF₃ group. |
| ¹⁹F In-Cell NMR | Chemical Shifts, Relaxation Rates | Residue-specific | Low (Captures solution ensembles) | Medium | Real-time tumbling, in-vivo ligand binding, and structural dynamics[2]. |
| Intact Mass Spectrometry | Molecular Weight, Incorporation % | ~1 Da (Exact Mass) | None (Gas phase/Denatured) | High | Prerequisite validation of ncAA incorporation efficiency prior to structural studies. |
Logical Framework of Validation Methods
Caption: Logical comparison of analytical modalities used to validate 5,5,5-trifluoronorvaline incorporation.
Experimental Methodology: A Self-Validating Crystallography Protocol
To achieve high-resolution X-ray diffraction of a protein containing 5,5,5-trifluoronorvaline, the workflow must be meticulously controlled. The causality behind these steps is rooted in managing the altered physicochemical properties (specifically, increased hydrophobicity) imparted by the fluorine atoms.
Phase 1: Expression and Pre-Validation (The Causality of Purity)
-
Auxotrophic Expression: Utilize a valine/isoleucine auxotrophic E. coli strain. Grow cells in minimal media supplemented with canonical amino acids. At OD₆₀₀ = 0.6, perform a medium switch to a medium lacking valine but containing 1–2 mM of 2-Amino-5,5,5-trifluoropentanoic acid.
-
Causality: This forces the translational machinery to utilize the fluorinated analog, preventing competitive inhibition by endogenous valine.
-
-
Purification & MS Validation: Purify via Immobilized Metal Affinity Chromatography (IMAC) followed by Size Exclusion Chromatography (SEC). Immediately perform Intact Mass Spectrometry.
-
Causality:Do not proceed to crystallization without MS validation. Crystallizing a heterogeneous mixture (e.g., 50% wild-type, 50% fluorinated) will result in poor diffraction and ambiguous electron density averaging, rendering the structural data useless.
-
Phase 2: Crystallization Optimization (Managing Hydrophobicity)
-
Precipitant Adjustment: Set up hanging-drop vapor diffusion plates. Because the –CF₃ group increases the local hydrophobicity of the protein surface, the modified protein will generally exhibit lower solubility than the wild-type.
-
Causality: Reduce the primary precipitant concentration (e.g., PEG 3350 or Ammonium Sulfate) by 10–15% compared to the established wild-type conditions. This prevents rapid, amorphous precipitation and promotes controlled nucleation.
-
-
Drop Ratio: Use a 1:1 and 2:1 (Protein:Reservoir) drop ratio to sample different supersaturation kinetics. Incubate at 18°C.
Phase 3: X-Ray Diffraction and Refinement
-
Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (100 K).
-
Anomalous Signal Utilization: The high electron density of the three fluorine atoms provides a distinct, albeit weak, anomalous signal at specific wavelengths.
-
Causality: Use the Fₒ-F꜀ difference map to unambiguously assign the rotameric state of the 5,5,5-trifluoronorvaline side chain. The heavy electron density of the –CF₃ group will appear as a distinct "propeller" shape in high-resolution maps (< 1.8 Å), confirming that the unnatural amino acid is locked in a specific conformation rather than freely rotating.
-
Structural Validation Workflow Visualization
Caption: End-to-end workflow for the structural validation of proteins incorporating 5,5,5-trifluoronorvaline.
Conclusion
Validating the structure of proteins containing 2-Amino-5,5,5-trifluoropentanoic acid requires a synthesis of techniques. While Mass Spectrometry guarantees the chemical presence of the modification, and ¹⁹F NMR provides unparalleled insight into its dynamic behavior in solution, X-ray crystallography remains the definitive tool for mapping the exact atomic interactions of the –CF₃ group. By understanding the causal relationship between the fluorinated side chain's hydrophobicity and its behavior in a crystal lattice, researchers can optimize their workflows to yield high-fidelity structural models.
References
-
Costantino, A., Pham, L. B. T., Barbieri, L., Calderone, V., Ben-Nissan, G., Sharon, M., Banci, L., & Luchinat, E. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science.[Link]
-
Costantino, A., et al. (2022). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society (via NIH).[Link]
-
Robotham, S. A., et al. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A.[Link]
-
Jusseau, X., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry.[Link]
Sources
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride
As researchers and drug development professionals, we frequently utilize fluorinated amino acids like 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride to enhance the metabolic stability, bioavailability, and lipophilicity of peptide-based therapeutics. However, the very properties that make the trifluoromethyl (-CF₃) group pharmacologically valuable—its extreme chemical stability—also dictate strict, specialized disposal protocols. Improper disposal risks environmental persistence and severe occupational hazards.
This guide provides a self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds baseline safety compliance.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that govern the compound's reactivity and environmental impact.
| Parameter | Specification |
| Chemical Name | 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride |
| CAS Number | 1680174-93-9 / 1443979-43-8[1] |
| Molecular Formula | C₅H₉ClF₃NO₂[2] |
| Molecular Weight | 207.58 g/mol [2] |
| Physical State | Solid (Crystalline Powder) |
| Primary Hazards | Skin/Eye Irritant, Toxic to Aquatic Life[3] |
| Decomposition Products | HF, HCl, NOₓ, COₓ[4] |
Mechanistic Insights: The Causality of Disposal Rules
Expertise in laboratory safety requires understanding the why behind the what. Standard disposal methods are insufficient for this compound due to its specific molecular architecture.
-
Why avoid glass and use High-Density Polyethylene (HDPE)? While the intact molecule is stable at room temperature, accidental mixing with strong acids or prolonged aqueous hydrolysis can liberate trace fluorides[3]. Fluoride ions attack the silicon dioxide matrix of glass, compromising container integrity over time. HDPE provides a chemically inert barrier that prevents leaching and structural failure.
-
Why is high-temperature incineration mandatory? The C–F bond is one of the strongest in organic chemistry. Standard disposal methods fail to break this bond, leading to the accumulation of per- and polyfluoroalkyl substances (PFAS) in the environment. High-temperature incineration (>1000°C) is required to fully mineralize the compound.
-
Why must incinerators have alkaline scrubbers? Thermal decomposition of this hydrochloride salt yields highly corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[4]. Scrubbers containing alkaline solutions (e.g., calcium hydroxide) neutralize these acidic gases into inert calcium salts (CaF₂, CaCl₂), preventing toxic atmospheric release and acid rain.
Operational Workflow for Segregation and Disposal
Workflow for the safe segregation and disposal of halogenated amino acid salts.
Step-by-Step Disposal Methodology
The following protocols are designed as self-validating systems to ensure strict compliance with EPA and OSHA environmental health standards[5][6].
Protocol 1: Routine Waste Management
-
Source Segregation: Place all solid residues, expired batches, and contaminated consumables (e.g., weigh boats, spatulas, pipette tips) into a designated "Halogenated Organic Waste" container.
-
Validation Step: Visually verify that no non-halogenated solvents are mixed into this stream, as mixing alters the required incineration temperature profile.
-
-
Primary Packaging: Collect all liquid waste (aqueous or organic solutions containing the compound) exclusively in High-Density Polyethylene (HDPE) carboys.
-
Validation Step: Inspect the bottom of the carboy for the "HDPE 2" recycling triangle before adding any waste.
-
-
Secondary Containment & Labeling: Store the primary container in a chemically resistant secondary tray. Affix a GHS-compliant label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Amino Acids and Hydrochlorides."
-
Validation Step: Ensure the explicit mention of "Halogenated" is legible. This guarantees your waste vendor routes the material to a scrubber-equipped incinerator rather than a standard facility.
-
-
Vendor Transfer: Transfer the waste to a licensed hazardous waste disposal facility[3].
-
Validation Step: Request a Certificate of Destruction (CoD) from the vendor confirming high-temperature incineration was successfully executed.
-
Protocol 2: Emergency Spill Response (Solid Powder)
-
Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator.
-
Containment (No Dry Sweeping): Never dry sweep the powder. Dry sweeping aerosolizes the fine crystalline particles, creating a severe inhalation hazard[7]. Lightly moisten the spill with water or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
-
Collection: Shovel the moistened powder or transfer the HEPA vacuum contents into a wide-mouth HDPE jar. Seal tightly.
-
Decontamination: Wash the spill area with copious amounts of soap and water. Collect the wash water as hazardous aqueous waste[3].
-
Validation Step: Test the final rinse water on the surface with pH paper to ensure neutrality (pH 6–8) before declaring the area safe for normal operations.
-
-
Disposal: Label the container as "Spill Cleanup - Halogenated Hazardous Waste" and integrate it into the routine disposal workflow outlined in Protocol 1.
References[1] Title: (S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Source: Sigma-Aldrich URL: 2] Title: (2S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride – Achmem Source: Achmem URL: ] Title: 1443979-43-8 | 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride Source: BLD Pharm URL: 3] Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL: 5] Title: Controlling Occupational Exposure to Hazardous Drugs Source: OSHA URL: 7] Title: Hazardous Substance Fact Sheet - NJ.gov Source: NJ.gov URL: 4] Title: Eflornithine hydrochloride monohydrate - AK Scientific, Inc. Source: AK Scientific, Inc. URL: 6] Title: A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities Source: EPA URL:
Sources
- 1. (S)-2-Amino-5,5,5-trifluoropentanoic acid hydrochloride | 1680174-93-9 [sigmaaldrich.com]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
